Technical Documentation Center

8-Bromo-1-methoxy-7-methylisoquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Bromo-1-methoxy-7-methylisoquinoline

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Solubility of 8-Bromo-1-methoxy-7-methylisoquinoline

This guide provides a comprehensive analysis of the solubility characteristics of 8-Bromo-1-methoxy-7-methylisoquinoline, a substituted heterocyclic compound of interest to researchers in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 8-Bromo-1-methoxy-7-methylisoquinoline, a substituted heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of specific published empirical data for this exact molecule, this document leverages established principles of physical organic chemistry and data from analogous structures to provide a robust predictive framework. Furthermore, it details a definitive experimental protocol for the precise determination of its solubility in common laboratory solvents, empowering researchers to generate reliable data for their specific applications.

Introduction: Understanding the Molecule

8-Bromo-1-methoxy-7-methylisoquinoline belongs to the isoquinoline class of nitrogen-containing heterocyclic aromatic compounds. Isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with diverse biological activities.[1][2] The solubility of any compound is a critical physicochemical parameter that governs its behavior in biological assays, its formulation potential, and its suitability for various chemical reactions.

This guide will first deconstruct the molecule to predict its physicochemical properties and, from there, its likely solubility profile. This theoretical analysis is then complemented by a practical, step-by-step guide to experimental verification.

Predicted Physicochemical and Solubility Profile

To understand the solubility of 8-Bromo-1-methoxy-7-methylisoquinoline, we must first analyze its structural components:

  • Isoquinoline Core: A bicyclic aromatic system containing a basic nitrogen atom. The aromatic nature contributes to hydrophobicity, while the nitrogen atom can be protonated in acidic conditions, dramatically increasing aqueous solubility.[3]

  • Bromo Group (-Br): A halogen substituent that significantly increases the molecular weight and lipophilicity (hydrophobicity) of the molecule. While halogenation typically decreases aqueous solubility, its effects can be complex.[4]

  • Methoxy Group (-OCH₃): An ether group that is polar and can act as a hydrogen bond acceptor, which may slightly enhance solubility in polar solvents.

  • Methyl Group (-CH₃): A small alkyl group that adds to the nonpolar character and lipophilicity of the molecule.

Based on this structure, we can predict a solubility profile that favors organic solvents over aqueous media under neutral conditions.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the expected solubility of 8-Bromo-1-methoxy-7-methylisoquinoline based on the "like dissolves like" principle and the properties of its functional groups.[5]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to Insoluble (Water) Moderately Soluble (Alcohols) The large, hydrophobic aromatic system and bromo-substituent limit solubility in water. Alcohols like methanol and ethanol are more effective due to their ability to engage in dipole-dipole interactions and their lower polarity compared to water. A related compound, 4-bromo-8-methoxyisoquinoline, shows moderate solubility in ethanol and methanol.
Polar Aprotic DMSO, DMF, Acetonitrile, THFSoluble to Very Soluble These solvents are highly effective at solvating polar and large organic molecules. Dimethyl sulfoxide (DMSO) is particularly potent and is a recommended solvent for preparing stock solutions of similar quinoline derivatives for biological assays.[6] Their strong dipole moments can interact effectively with the polar methoxy group and the isoquinoline core.
Nonpolar Hexane, Toluene, Diethyl EtherSlightly to Moderately Soluble The significant nonpolar surface area from the aromatic rings and methyl group suggests some solubility in nonpolar solvents. Toluene may be more effective than hexane due to potential π-π stacking interactions with the aromatic isoquinoline core.
Acidic Aqueous Dilute HCl, Dilute Acetic AcidSoluble The basic nitrogen atom on the isoquinoline ring (pKa of parent isoquinoline is ~5.14) will be protonated in acidic solutions, forming a salt.[1] This ionic species will be significantly more soluble in water than the neutral molecule.[6]
Basic Aqueous Dilute NaOH, Dilute NaHCO₃Insoluble The molecule lacks an acidic proton and will not be deprotonated by aqueous bases. Therefore, its solubility is expected to be similar to that in neutral water.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate, application-specific data. The most common and robust method for determining thermodynamic solubility is the Shake-Flask Method , which involves equilibrating an excess of the solid compound with the solvent of interest.[7]

Objective

To quantitatively determine the solubility of 8-Bromo-1-methoxy-7-methylisoquinoline in a selected solvent at a specific temperature (e.g., 25 °C).

Materials
  • 8-Bromo-1-methoxy-7-methylisoquinoline (solid)

  • Solvent of interest (e.g., DMSO, Ethanol, Water)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., DMSO) to prepare a concentrated stock solution of known concentration (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known lower concentrations. This series should bracket the expected solubility limit.

  • Sample Preparation (The Shake-Flask Method):

    • Add an excess amount of solid 8-Bromo-1-methoxy-7-methylisoquinoline to a vial. "Excess" means adding enough solid so that undissolved particles are clearly visible after the equilibration period. A starting point is to add ~5-10 mg of solid to 1 mL of the test solvent.

    • Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached. A 24-hour period is standard, but 48-72 hours may be necessary for some compounds to ensure true thermodynamic equilibrium.

  • Sample Clarification:

    • After equilibration, allow the vials to sit undisturbed for at least 1-2 hours to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean analysis vial. This step is critical to remove all undissolved micro-particulates.

  • Analysis and Quantification:

    • Analyze the calibration standards using the HPLC method to generate a calibration curve (Peak Area vs. Concentration). The curve should have an R² value > 0.99 for accuracy.

    • Analyze the filtered, saturated solution (the sample from step 4) using the same HPLC method. It may be necessary to dilute the sample with the mobile phase to ensure the response falls within the linear range of the calibration curve.

    • Use the peak area from the sample and the equation from the calibration curve to determine the concentration of the compound in the saturated solution. Correct for any dilutions made. This concentration is the solubility.

Workflow Diagram for Experimental Solubility Determination

The following diagram illustrates the key stages of the shake-flask protocol for determining solubility.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Prepare Calibration Standards (Known Concentrations) B Add Excess Solid Compound to Vial F Analyze Standards via HPLC (Generate Calibration Curve) A->F For Calibration C Add Precise Volume of Test Solvent B->C D Agitate at Constant Temp (e.g., 24-48 hours) C->D E Settle & Filter Supernatant (0.22 µm Syringe Filter) D->E G Analyze Filtered Sample via HPLC E->G H Calculate Concentration (Solubility) from Curve F->H G->H Quantify

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Conclusion

References

[7] European Union Agency for Safety and Health at Work. (n.d.). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved February 18, 2026. [8] Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved February 18, 2026. [9] Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved February 18, 2026. [10] MDPI. (2012, September 12). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Retrieved February 18, 2026. [11] Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 18, 2026. [12] MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved February 18, 2026. [5] University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 18, 2026. [13] ACS Publications. (n.d.). The Solubility of Aromatic Hydrocarbons in Water. Journal of the American Chemical Society. Retrieved February 18, 2026. [14] PubChem. (n.d.). Methyl (s)-8-bromo-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Retrieved February 18, 2026. Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved February 18, 2026. [3] Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved February 18, 2026. [1] Wikipedia. (n.d.). Isoquinoline. Retrieved February 18, 2026. [4] PubMed. (2024, April 15). Unexpected effect of halogenation on the water solubility of small organic compounds. Retrieved February 18, 2026. [2] Slideshare. (n.d.). Fused heterocyclic compound isoquinoline. Retrieved February 18, 2026. [15] Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. Retrieved February 18, 2026. [16] ResearchGate. (2014, September 5). Solubility of methyl halides (CH 3 X with X=F, Cl, Br) in aromatic solvents. Retrieved February 18, 2026. [17] BLDpharm. (n.d.). 1513558-79-6|8-Bromo-7-methoxyisoquinolin-1(2H)-one. Retrieved February 18, 2026. [18] ChemShuttle. (n.d.). 4-bromo-8-methoxyisoquinoline; CAS No.: 1784377-21-4. Retrieved February 18, 2026. [6] Benchchem. (n.d.). Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays. Retrieved February 18, 2026.

Sources

Exploratory

The Isoquinoline Scaffold: From Alkaloid Origins to Targeted Therapeutics

Topic: Discovery and Origin of Substituted Isoquinoline Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Introduction: The "Benzopyridine" Legacy The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Origin of Substituted Isoquinoline Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The "Benzopyridine" Legacy

The isoquinoline moiety (benzo[c]pyridine) represents one of the most privileged scaffolds in medicinal chemistry. Structurally isomeric to quinoline, its fusion of a benzene ring to the C3-C4 bond of pyridine creates a planar, electron-deficient heterocycle that serves as a critical pharmacophore.

While its chemical simplicity belies its biological complexity, the discovery of substituted isoquinolines traces a distinct lineage: from the isolation of potent natural alkaloids in the 19th century to the rational design of kinase inhibitors in the 21st century. This guide dissects that lineage, analyzing the synthetic origins that made these molecules accessible and the pharmacological evolution that keeps them relevant.

Historical Origins: The Natural Product "Gold Standard"

Before synthetic methods existed, the "discovery" of isoquinolines was synonymous with extraction. The structural elucidation of these alkaloids defined early organic chemistry.

Key Isolations[1]
  • Morphine (1805): The first alkaloid isolated from Papaver somniferum. While a morphinan, its structural elucidation revealed the essential role of the isoquinoline-like nitrogen bridge.

  • Papaverine (1848): Isolated by Georg Merck.[1] A benzylisoquinoline alkaloid that acts as a smooth muscle relaxant and vasodilator.[2] It remains the structural archetype for non-specific PDE inhibitors.

  • Berberine: A quaternary ammonium salt from Berberis species, demonstrating the scaffold's potential for antimicrobial and metabolic regulation.

Causality in Discovery: The biological activity of these compounds—ranging from analgesia to vasodilation—drove the chemical necessity to synthesize the core scaffold, leading to the "Big Three" named reactions.

Synthetic Origins: The Chemical Toolkit

The transition from extraction to synthesis relies on three foundational reactions. A researcher must understand the mechanistic causality of each to select the correct route for a target substituted isoquinoline.

The "Big Three" Reactions
Reaction NamePrecursorsKey IntermediateProduct StatePrimary Utility
Bischler-Napieralski

-phenethylamine + Carboxylic acid/chloride
Imidoyl chloride / Nitrilium ion3,4-DihydroisoquinolineAccess to C1-substituted derivatives; requires oxidation to aromatize.
Pictet-Spengler

-arylethylamine + Aldehyde/Ketone
Iminium ion (Schiff base)1,2,3,4-TetrahydroisoquinolineBiomimetic synthesis; ideal for indole/isoquinoline alkaloids.
Pomeranz-Fritsch Benzaldehyde + AminoacetalBenzal-aminoacetalFully Aromatic IsoquinolineDirect access to the aromatic core; best for electron-rich rings.
Mechanistic Visualization: The Pictet-Spengler Reaction

The Pictet-Spengler is arguably the most versatile for drug discovery, allowing the introduction of diverse chirality at the C1 position.

PictetSpengler Start Amine + Aldehyde Imine Imine (Schiff Base) Start->Imine - H2O Protonation Iminium Ion Formation Imine->Protonation + H+ Cyclization 6-endo-trig Cyclization (Mannich-type) Protonation->Cyclization Electrophilic Attack ReAromatization Re-aromatization Cyclization->ReAromatization Sigma Complex Product Tetrahydroisoquinoline (THIQ) ReAromatization->Product - H+

Caption: The biomimetic pathway of the Pictet-Spengler reaction, proceeding via an electrophilic iminium ion intermediate.

Modern Pharmacophore Evolution: From Papaverine to Fasudil

Modern drug discovery moved beyond simple natural product mimicry to targeting specific enzymes. The isoquinoline scaffold evolved from a "privileged structure" to a precise "hinge-binding" motif in kinase inhibitors.

Case Study: Fasudil (Rho-Kinase Inhibitor)

Fasudil (HA-1077) represents the successful translation of the isoquinoline scaffold into a targeted therapy for cerebral vasospasm and pulmonary hypertension.

  • Target: Rho-associated protein kinase (ROCK).[3][4][5]

  • Mechanism: The isoquinoline ring binds to the ATP-binding pocket of the kinase.

  • Structure-Activity Relationship (SAR):

    • Isoquinoline Ring: Essential for hydrophobic interaction within the kinase cleft.

    • Sulfonamide Linker: Positions the homopiperazine ring.

    • Homopiperazine Ring: Provides water solubility and hydrogen bonding interactions.

    • C5-Substitution: Crucial. Moving the sulfonyl group to other positions (e.g., C4 or C8) dramatically reduces potency.

SAR Data Summary
Compound VariantModificationROCK Inhibition (

)
Biological Outcome
Fasudil Parent (5-sulfonyl)0.33 µMPotent Vasodilation
Hydroxyfasudil Active Metabolite0.17 µMIncreased Potency
Dimethylfasudil Methylated amine> 1.0 µMReduced Selectivity
Isoquinoline Core No side chainInactiveLoss of binding affinity

Experimental Protocol: Pictet-Spengler Synthesis of a THIQ Precursor

Trustworthiness: This protocol describes the synthesis of a 1-substituted-1,2,3,4-tetrahydroisoquinoline, a common intermediate for drug libraries. It utilizes a phosphate buffer system to control pH, ensuring the formation of the iminium ion without polymerizing sensitive aldehydes.

Objective

Synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline via phosphate-buffered Pictet-Spengler condensation.

Reagents
  • 2-Phenylethylamine (12.1 g, 100 mmol)

  • Benzaldehyde (10.6 g, 100 mmol)

  • Potassium phosphate buffer (0.1 M, pH 6.0)

  • Ethanol (Absolute)

  • Dichloromethane (DCM) for extraction[5]

Step-by-Step Methodology
  • Imine Formation:

    • In a 500 mL round-bottom flask, dissolve 2-phenylethylamine (1.0 eq) in 50 mL of ethanol.

    • Add benzaldehyde (1.0 eq) dropwise over 10 minutes at room temperature.

    • Causality: Slow addition prevents local excess of aldehyde, minimizing side reactions.

    • Stir for 2 hours. Monitor by TLC (formation of Schiff base).

  • Cyclization:

    • Add 100 mL of 0.1 M potassium phosphate buffer (pH 6.0) to the reaction mixture.

    • Heat the mixture to reflux (approx. 80°C) for 12–16 hours.

    • Validation: The slightly acidic buffer catalyzes the iminium ion formation without decomposing the product, a common issue with strong mineral acids (HCl).

  • Work-up:

    • Cool reaction to room temperature.[6]

    • Basify to pH 10 using 1M NaOH (to deprotonate the amine product for extraction).

    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous

      
      .[6]
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via flash column chromatography (SiO2, Hexane:Ethyl Acetate gradient).

    • Expected Yield: 75–85% as a pale yellow oil or solid.

Synthesis Strategy: Decision Logic

Choosing the right synthetic route is critical for yield and atom economy.

SynthesisStrategy Target Target Molecule StructureCheck Is the C1-C2 bond saturated? Target->StructureCheck Saturated Yes (Tetrahydroisoquinoline) StructureCheck->Saturated Unsaturated No (Fully Aromatic/Dihydro) StructureCheck->Unsaturated PS_Route Route: Pictet-Spengler (Amine + Aldehyde) Saturated->PS_Route Biomimetic BN_Route Route: Bischler-Napieralski (Amide + POCl3) Unsaturated->BN_Route If C3-C4 is dihydro PF_Route Route: Pomeranz-Fritsch (Benzaldehyde + Acetal) Unsaturated->PF_Route If fully aromatic

Caption: Decision matrix for selecting the optimal synthetic pathway based on the saturation level of the target isoquinoline.

References

  • Sertürner, F. W. (1806). Darstellung der reinen Mohnsäure (Opiumsäure) nebst einer chemischen Untersuchung des Opiums. Journal der Pharmacie. Link

  • Merck, G. (1848). Vorläufige Notiz über eine neue organische Base im Opium. Annalen der Chemie und Pharmacie. Link

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft. Link

  • Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions. Link

  • Shibuya, M., et al. (2005). Vascular Smooth Muscle Relaxant Fasudil (HA-1077). Methods in Enzymology. Link

  • Liao, J. K., et al. (2007). Rho-Associated Kinase Inhibitors: Clinical Applications. Circulation Journal. Link

  • Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition. Link

Sources

Foundational

reactivity profile of the 8-bromo position in isoquinolines

The following technical guide details the reactivity profile, synthesis, and application of the 8-bromo position in isoquinolines. Executive Summary & Structural Context The 8-position of the isoquinoline ring represents...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, synthesis, and application of the 8-bromo position in isoquinolines.

Executive Summary & Structural Context

The 8-position of the isoquinoline ring represents a unique "peri" reactivity landscape. Unlike the 5-position, which behaves as a typical electron-deficient aryl halide, the 8-position is sterically and electronically coupled to the C1-position.

For drug development professionals, the 8-bromo handle is critical for two reasons:

  • 3D-Architecture: It allows for the introduction of vectors perpendicular to the main aromatic plane, often used to access specific binding pockets in kinase or GPCR targets.

  • Synthetic Challenge: It cannot be accessed via direct bromination (which favors the 5-position). Its functionalization requires navigating the "C1-Nucleophilic Trap"—the tendency of organometallics to attack the electron-deficient C1 imine rather than exchange at C8.

This guide provides the definitive protocols for synthesizing, coupling, and metalating 8-bromoisoquinoline with high fidelity.

Synthesis of the Core: The "Sandmeyer Logic"

Direct bromination of isoquinoline yields 5-bromoisoquinoline due to the directing effect of the protonated nitrogen (which deactivates the pyridine ring, directing electrophiles to the 5- and 8-positions, with 5 being kinetically favored).

To access the 8-bromo isomer with >98% isomeric purity, we utilize a Deconstructive Functionalization strategy. This pathway leverages the 5-position as a temporary blocking group that is later removed.

Validated Synthetic Pathway
  • Bromination (Blocking): Isoquinoline

    
     5-Bromoisoquinoline.[1]
    
  • Nitration (Functionalizing): 5-Bromoisoquinoline

    
     5-Bromo-8-nitroisoquinoline.[2]
    
  • Reductive Cleavage: Hydrogenation reduces the nitro group and hydrodebrominates the 5-position simultaneously, yielding 8-aminoisoquinoline.

  • Sandmeyer Transformation: Conversion of the 8-amino group to the 8-bromo moiety.

Visualization: The 8-Bromo Access Route

SynthesisPath Isoq Isoquinoline Br5 5-Bromoisoquinoline (Kinetic Product) Isoq->Br5 NBS, H2SO4 -25°C Nitro 5-Bromo-8-nitroisoquinoline (Regioselective Nitration) Br5->Nitro KNO3, H2SO4 0°C Amino 8-Aminoisoquinoline (Reductive Cleavage) Nitro->Amino H2, Pd/C (Removes 5-Br) Target 8-Bromoisoquinoline (Target Scaffold) Amino->Target 1. NaNO2, HBr 2. CuBr (Sandmeyer)

Figure 1: The "Blocking Group" strategy to access 8-bromoisoquinoline, bypassing the natural C5 selectivity.

Reactivity Module A: Metalation & Exchange

The Challenge: The C1=N bond in isoquinoline is highly electrophilic. Treating 8-bromoisoquinoline with n-BuLi at standard temperatures often results in nucleophilic attack at C1 (Chichibabin-type addition) rather than Lithium-Halogen exchange at C8.

The Solution: Kinetic control using t-BuLi (which exchanges faster than it adds) or thermodynamic control using Turbo Grignard (which is less nucleophilic).

Protocol 1: Cryogenic Lithium-Halogen Exchange

Use case: When generating a transient lithio-species for trapping with electrophiles (aldehydes, ketones).

  • Preparation: Dissolve 8-bromoisoquinoline (1.0 equiv) in anhydrous THF (0.1 M). Add tetramethylethylenediamine (TMEDA, 1.1 equiv) to break aggregates.

  • Cooling: Cool the solution to -78°C strictly.

  • Exchange: Add t-BuLi (2.0 equiv) dropwise over 10 minutes.

    • Note: 2 equivalents are required: 1 for exchange, 1 to destroy the resulting t-BuBr.

    • Critical: Do not use n-BuLi; the rate of C1 addition competes with exchange.

  • Trapping: Stir for 15 minutes at -78°C, then add the electrophile (1.2 equiv).

  • Quench: Warm to RT and quench with saturated NH4Cl.

Protocol 2: Magnesium-Halogen Exchange (Turbo Grignard)

Use case: Large-scale functionalization or when functional group tolerance (e.g., esters, nitriles) is required.

  • Reagent: Isopropylmagnesium chloride - Lithium chloride complex (i-PrMgCl·LiCl).[3][4]

  • Conditions: Treat 8-bromoisoquinoline in THF at -15°C with 1.1 equiv of i-PrMgCl·LiCl.

  • Time: Exchange is slower; monitor by HPLC (typically 1-2 hours).

  • Advantage: The resulting 8-magnesio species is stable at 0°C and does not attack the C1 position of unreacted starting material.

Reactivity Module B: Cross-Coupling (Suzuki-Miyaura)

The 8-position is sterically encumbered by the peri-hydrogen at C1. This "Peri-Effect" reduces the rate of oxidative addition compared to the 5- or 6-positions but prevents the formation of bis-coupled byproducts if other halogens are present.

Comparative Reactivity Data

Table 1 summarizes the reactivity of 8-bromoisoquinoline vs. other isomers in Pd-catalyzed coupling.

Parameter5-Bromoisoquinoline8-BromoisoquinolineMechanistic Insight
Oxidative Addition FastModerateC8 is sterically shielded by C1-H.
Ligand Requirement Standard (PPh3)Bulky/Rich (SPhos, XPhos)Bulky ligands overcome the peri-steric barrier.
C1-H Acidity Negligible influenceHighBasic conditions (KOtBu) can deprotonate C1, leading to side reactions.
Selectivity (vs Cl) Br > ClBr > ClStandard chemoselectivity is maintained.
High-Fidelity Suzuki Protocol

Objective: Coupling 8-bromoisoquinoline with phenylboronic acid.

  • Catalyst System: Pd(OAc)2 (2 mol%) + SPhos (4 mol%).

    • Why SPhos? This electron-rich biaryl ligand facilitates oxidative addition at hindered centers.

  • Base: K3PO4 (2.0 equiv). Avoid strong alkoxides to prevent C1 deprotonation.

  • Solvent: Toluene/Water (10:1) biphasic system.

  • Temperature: 80°C. Lower temperatures result in stalled conversion due to the peri-barrier.

Decision Matrix: Pathway Selection

This diagram guides the researcher in choosing the correct functionalization method based on the desired outcome.

ReactivityDecision Start 8-Bromoisoquinoline Substrate Goal Desired Transformation? Start->Goal Carbon C-C Bond Formation (Aryl/Alkyl) Goal->Carbon Coupling Electrophile Trapping with Electrophile (E+) Goal->Electrophile Substitution Suzuki Suzuki Coupling Use: Pd-SPhos / K3PO4 Avoid: Strong Bases Carbon->Suzuki Lithiation Lithiation Use: t-BuLi @ -78°C Risk: C1 Attack Electrophile->Lithiation Unstable E+ Magnesiation Magnesiation Use: i-PrMgCl·LiCl Benefit: High FG Tolerance Electrophile->Magnesiation Sensitive FGs

Figure 2: Strategic decision tree for functionalizing the 8-position.

References

  • Synthesis via Nitration/Reduction: Organic Syntheses, Coll. Vol. 10, p. 624 (2004); Vol. 79, p. 186 (2002). Link

  • Pomeranz-Fritsch Cyclization Limitations:Journal of the Chemical Society, Perkin Transactions 1, 1990, 262-263.
  • Halogen-Metal Exchange Kinetics:Journal of the American Chemical Society, 2014, 136, 6534.
  • Pd-Catalyzed Coupling of Hindered Isoquinolines: Chemical Science, 2016, 7, 636-640. Link

  • Turbo Grignard Applications: Angewandte Chemie International Edition, 2011, 50, 9794–9824. (Comprehensive review on i-PrMgCl·LiCl).[3][4]

Sources

Exploratory

Electronic Properties of Methoxy-Substituted Isoquinolines: A Technical Guide

This guide provides an in-depth technical analysis of methoxy-substituted isoquinolines, synthesizing physicochemical data, quantum mechanical trends, and experimental protocols. Executive Summary Methoxy-substituted iso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of methoxy-substituted isoquinolines, synthesizing physicochemical data, quantum mechanical trends, and experimental protocols.

Executive Summary

Methoxy-substituted isoquinolines represent a critical scaffold in medicinal chemistry (e.g., benzylisoquinoline alkaloids like papaverine) and organic optoelectronics. The methoxy group (


) acts as a potent electronic modulator, exerting dual effects: inductive electron withdrawal (-I)  via the electronegative oxygen and resonance electron donation (+M)  into the 

-system.

The net electronic impact is strictly position-dependent. In the isoquinoline fused-ring system, the "alpha" (1, 4, 5, 8) and "beta" (3, 6, 7) positions exhibit distinct orbital coefficients, meaning a methoxy substituent at C6 alters the HOMO/LUMO levels and basicity differently than one at C7 or C5. This guide deconstructs these structure-property relationships to aid in rational ligand design and material synthesis.

Electronic Structure & Resonance Mechanics

The Pyridinoid vs. Benzenoid Ring

Isoquinoline consists of a pyridine ring fused to a benzene ring. The nitrogen atom at position 2 creates a permanent dipole and lowers the energy of the


-system compared to naphthalene.
  • C1, C3, C4 (Pyridinoid): Highly influenced by the nitrogen's electronegativity. C1 is electron-deficient (susceptible to nucleophiles).

  • C5, C6, C7, C8 (Benzenoid): Electron-rich (susceptible to electrophiles).

Position-Dependent Methoxy Perturbation

The methoxy group's +M effect is most stabilizing when it can delocalize negative charge onto the ring nitrogen (increasing basicity) or stabilize a carbocation intermediate (directing electrophilic substitution).

  • Conjugated Positions (C6, C8, C1): Resonance contributors can place electron density directly on the nitrogen atom or the C1 position.

  • Cross-Conjugated Positions (C5, C7): Resonance delocalization into the pyridinoid ring is interrupted; the +M effect is confined largely to the benzenoid ring.

Figure 1: Resonance Stabilization Logic The following diagram illustrates why C6-methoxy enhances basicity (electron density on N) more effectively than C7-methoxy.

ResonanceLogic cluster_0 6-Methoxy Isoquinoline (+M Effect) cluster_1 7-Methoxy Isoquinoline (Cross-Conjugated) C6_OMe Methoxy at C6 (Electron Donor) Res_N Resonance Form: Negative Charge on N C6_OMe->Res_N Delocalization Basicity_High Result: Increased Basicity (pKa > 5.4) Res_N->Basicity_High Stabilizes Protonated Form C7_OMe Methoxy at C7 (Electron Donor) Res_Trap Resonance Form: Charge Trapped in Benzene Ring C7_OMe->Res_Trap No direct path to N Basicity_Low Result: Moderate Basicity (pKa ~ 5.4) Res_Trap->Basicity_Low Inductive (-I) competes with (+M)

Caption: Resonance delocalization pathways showing the superior electronic coupling of C6-methoxy to the nitrogen center compared to C7-methoxy.

Quantitative Physicochemical Parameters

The following table synthesizes experimental and computational trends for mono-methoxy isoquinoline isomers. Note that unsubstituted isoquinoline has a pKa of ~5.40.

IsomerElectronic Effect on NPredicted pKaHOMO Energy (eV)*FluorescenceReactivity (SEAr)
1-OMe Direct Imidate character< 4.0 (Labile)-5.90Weak/NoneDeactivates Ring
3-OMe Vinylogous Amide~4.5 - 5.0-5.95ModerateC4 directed
4-OMe Inductive (-I) dominant~5.2-5.85ModerateC5/C8 directed
5-OMe Steric/Inductive (-I)~5.1 - 5.3-5.65StrongDirects to C8
6-OMe Strong Resonance (+M) ~6.0 - 6.3 -5.50 (Highest) Very Strong Directs to C5
7-OMe Cross-Conjugated~5.4 - 5.6-5.70StrongDirects to C8
8-OMe Resonance (+M) + Steric~5.8-5.60ModerateDirects to C5

HOMO energies are approximate DFT (B3LYP/6-31G) values; less negative indicates a better electron donor (easier oxidation).

Key Insights:
  • Basicity: 6-OMe and 8-OMe are the most basic due to direct resonance donation to the nitrogen. 5-OMe and 7-OMe rely on weaker inductive/field effects.

  • HOMO Levels: The 6-methoxy isomer has the highest HOMO, making it the most susceptible to oxidation and the best hole-transport candidate for organic electronics.

  • Fluorescence: 6-Methoxyisoquinoline is a classic fluorophore. The "push-pull" system (Methoxy donor -> Nitrogen acceptor) creates a strong dipole change upon excitation, leading to significant solvatochromism (red shift in polar solvents).

Reactivity & Synthesis Implications[1][2][3][4]

Electrophilic Aromatic Substitution (SEAr)

In unsubstituted isoquinoline, nitration or bromination occurs at C5 (major) and C8 (minor) because the protonated nitrogen deactivates the pyridinoid ring.

  • With Methoxy: The methoxy group activates the ring it is attached to and directs ortho/para.

    • 6-OMe: Directs electrophiles to C5 (ortho to OMe, alpha position). This reinforces the natural reactivity of the ring.

    • 7-OMe: Directs electrophiles to C8 (ortho to OMe, alpha position).

    • Decision Rule: If the natural preference (C5/C8) aligns with the methoxy directing group (ortho/para), reactivity is vastly accelerated.

Nucleophilic Aromatic Substitution (SNAr)

The C1 position is naturally electrophilic (imine-like).

  • Leaving Groups: A halogen at C1 (1-chloroisoquinoline) is easily displaced by methoxide to form 1-methoxyisoquinoline.

  • Chichibabin Reaction: Nucleophilic amination at C1 is hindered by electron-donating groups at C6/C7 but still proceeds under forcing conditions.

Figure 2: Reactivity Decision Tree

ReactivityTree Start Target Reaction Type SEAr Electrophilic Subst. (Nitration, Bromination) Start->SEAr NAS Nucleophilic Subst. (Displacement at C1) Start->NAS Subst_Check Current Substituent? SEAr->Subst_Check C1_Halogen Is C1 Halogenated? NAS->C1_Halogen 6 6 Subst_Check->6 7 7 Subst_Check->7 OMe 7-Methoxy Prod_C5 Major Product: C5-Substituted (Reinforced Alpha Attack) OMe->Prod_C5 Prod_C8 Major Product: C8-Substituted (Para to C7 is blocked, Ortho is Alpha) OMe->Prod_C8 Yes_Halo Yes (e.g., 1-Cl) C1_Halogen->Yes_Halo No_Halo No (1-H) C1_Halogen->No_Halo Methoxide React with NaOMe/MeOH Yes_Halo->Methoxide SNAr Mechanism Chichibabin React with NaNH2 (Chichibabin) No_Halo->Chichibabin Hydride Elimination

Caption: Decision tree for predicting major regioisomers in electrophilic and nucleophilic substitutions of methoxyisoquinolines.

Experimental Protocols

Synthesis of 1-Methoxyisoquinoline (SNAr Route)

This protocol utilizes the high reactivity of the C1 position.

  • Starting Material: 1-Chloroisoquinoline (commercially available or synthesized from isoquinoline-N-oxide with POCl

    
    ).
    
  • Reagents: Sodium methoxide (NaOMe) in anhydrous methanol.

  • Procedure:

    • Dissolve 1-chloroisoquinoline (1.0 eq) in anhydrous MeOH (0.5 M).

    • Add NaOMe (1.5 eq) slowly at room temperature.

    • Reflux for 4–6 hours. Monitor by TLC (disappearance of starting material).

    • Quench: Cool to RT, pour into ice water.

    • Workup: Extract with dichloromethane (DCM). Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc). 1-Methoxyisoquinoline is an oil/low-melting solid.

  • Validation:

    
    H NMR shows a singlet at 
    
    
    
    ~4.0-4.1 ppm (OCH
    
    
    ) and loss of the downfield C1-H signal if starting from isoquinoline.
Determination of pKa (Spectrophotometric Titration)

Due to the overlapping UV absorption of the neutral and protonated forms, spectrophotometric titration is more precise than potentiometric methods for these weak bases.

  • Preparation: Prepare a

    
     M solution of the methoxyisoquinoline in water.
    
  • Buffers: Prepare a series of buffers ranging from pH 2.0 to 9.0 (0.5 pH increments).

  • Measurement:

    • Record UV-Vis spectra (200–400 nm) for each pH.

    • Identify the

      
       for the neutral form (typically ~320 nm for 6-OMe) and the protonated form (red-shifted, ~340-350 nm).
      
  • Calculation: Plot Absorbance vs. pH at the analytical wavelength. Use the Henderson-Hasselbalch equation to fit the inflection point, which corresponds to the pKa.

Fluorescence Quantum Yield ( ) Measurement
  • Standard: Quinine sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ) or 2-aminopyridine.
  • Solvent: Degassed Cyclohexane (non-polar) and Ethanol (polar) to observe solvatochromism.

  • Protocol:

    • Adjust concentration of sample and standard to have identical Absorbance (~0.05) at the excitation wavelength (avoid inner filter effect).

    • Record emission spectra (integral area).

    • Formula:

      
      
      Where 
      
      
      
      is the slope of Integrated Fluorescence vs. Absorbance, and
      
      
      is the refractive index of the solvent.

References

  • Synthesis of Methoxy-Isoquinolines

    • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar. Link

  • Photophysics of 6-Methoxyquinoline/Isoquinoline

    • Photophysical properties of MeOSQ and DPASQ. ResearchGate. Link

    • Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. Link

  • Reactivity & Hammett Correlations

    • Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc. Link

    • Site Selectivity in Electrophilic Aromatic Substitution. YouTube (Educational visual). Link

  • Computational (DFT)

    • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO... Scientific Research Publishing. Link

  • pKa Data Sources

    • IUPAC Digitized pKa Dataset (Isoquinoline, 1-methoxy-).[1] PubChem.[1][2][3][4] Link

    • Equilibrium pKa Table (DMSO Solvent). Organic Chemistry Data.[2][5][6] Link

Sources

Foundational

potential biological activity screening of novel isoquinolines

Technical Blueprint: Biological Activity Profiling of Novel Isoquinoline Scaffolds Executive Summary The isoquinoline alkaloid class—exemplified by bioactive standards such as berberine, sanguinarine, and galantamine—rep...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Blueprint: Biological Activity Profiling of Novel Isoquinoline Scaffolds

Executive Summary The isoquinoline alkaloid class—exemplified by bioactive standards such as berberine, sanguinarine, and galantamine—represents a privileged scaffold in medicinal chemistry. However, the translation of novel synthetic isoquinolines from fume hood to lead candidate is frequently bottlenecked by inconsistent screening data. This guide provides a rigorous, standardized technical framework for evaluating novel isoquinoline derivatives. It moves beyond generic assay descriptions to focus on the specific physicochemical challenges of this class (e.g., solubility of quaternary ammonium salts, fluorescence interference) and establishes a self-validating screening pipeline.

Phase I: Computational Pre-Validation (In Silico)

Before wet-lab resources are committed, novel derivatives must undergo virtual triage. Isoquinolines often target enzymes with deep hydrophobic pockets (e.g., Acetylcholinesterase) or planar DNA structures.

1. Molecular Docking & Pharmacophore Mapping

  • Target Selection: For neuroprotective potential, dock against Acetylcholinesterase (AChE) (PDB ID: 4EY7). For anticancer potential, target Topoisomerase I (PDB ID: 1T8I) or G-quadruplex DNA .

  • Protocol:

    • Prepare ligands using energy minimization (MMFF94 force field) to account for the rigid planar core of the isoquinoline.

    • Critical Step: Verify the protonation state of the isoquinoline nitrogen at physiological pH (7.4). Quaternary isoquinolines are permanently charged, drastically altering binding poses compared to tertiary amines.

2. ADMET Prediction

  • Blood-Brain Barrier (BBB) Permeability: Essential for CNS-active isoquinolines. Calculate logBB and TPSA (Target: TPSA < 90 Ų).

  • hERG Liability: Many isoquinolines block hERG channels due to their lipophilic cationic nature. Early in silico flagging is mandatory to avoid late-stage cardiotoxicity attrition.

Phase II: Primary Biological Assays (The "Go/No-Go" Decision)

This phase employs high-throughput compatible assays to filter the library.

A. Cytotoxicity Profiling (Anticancer)

Standard: MTT Colorimetric Assay Isoquinolines often exhibit fluorescence, which can interfere with Resazurin/Alamar Blue assays. The MTT assay, relying on intracellular reduction to insoluble formazan, is robust against this interference if a wash step is included.

Protocol:

  • Cell Seeding: Seed MCF-7 (breast), HepG2 (liver), or HeLa (cervical) cells at

    
     cells/well in 96-well plates.
    
  • Equilibration: Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment:

    • Dissolve isoquinolines in DMSO (Stock: 10 mM).

    • Dilute in media to final concentrations (0.1 – 100 µM).

    • Control: Vehicle control (0.5% DMSO max) and Positive Control (Doxorubicin).

  • Incubation: 48h to 72h.

  • Development:

    • Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.

    • Incubate 3-4h until purple precipitates form.

    • Critical Step: Carefully aspirate media (removing potential fluorescent interference from the compound) and dissolve formazan crystals in 150 µL DMSO.

  • Read: Absorbance at 570 nm (Reference: 630 nm).

B. Neuroprotection Screening

Standard: Ellman’s AChE Inhibition Assay This assay quantifies the hydrolysis of acetylthiocholine (ATCh).[1]

Protocol:

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Reaction Mix (per well):

    • 140 µL Buffer.

    • 20 µL Test Compound (or Galantamine standard).

    • 20 µL AChE enzyme solution (0.1 U/mL).

  • Pre-Incubation: 15 mins at 25°C (allows inhibitor binding).

  • Substrate Addition: Add 10 µL of DTNB (10 mM) and 10 µL of ATCh (15 mM).

  • Kinetic Read: Measure absorbance at 412 nm every 30s for 10 mins.

  • Validation: The rate of product formation (slope) in the presence of inhibitor is compared to the vehicle control.

C. Antimicrobial Potency

Standard: Broth Microdilution (MIC) Isoquinolines like berberine act via membrane perturbation and DNA intercalation.

Protocol:

  • Inoculum: Adjust bacterial suspension (S. aureus, E. coli) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth.
    
  • Plate Setup: Serial 2-fold dilutions of isoquinoline derivatives (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: 16-20h at 37°C.

  • Readout: The Lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).

  • Synergy Check: Isoquinolines often potentiate antibiotics. Run a checkerboard assay with Ciprofloxacin to calculate the Fractional Inhibitory Concentration Index (FICI).

Phase III: Mechanistic Deconvolution

Once active hits are identified, the mechanism must be elucidated.

1. Cell Cycle Analysis (Flow Cytometry) Isoquinolines frequently arrest cells in the G2/M phase (tubulin interference) or S phase (Topoisomerase inhibition).

  • Method: Treat cells with IC₅₀ concentration for 24h. Fix in 70% ethanol, stain with Propidium Iodide (PI) + RNase A. Analyze DNA content.

2. Enzyme Kinetics (Lineweaver-Burk) Determine if the AChE inhibition is competitive, non-competitive, or mixed.

  • Method: Perform Ellman’s assay at varying substrate (ATCh) concentrations (0.1 – 2.0 mM) against fixed inhibitor concentrations. Plot

    
     vs 
    
    
    
    .
    • Competitive: Lines intersect at Y-axis.

    • Non-competitive: Lines intersect at X-axis.

Phase IV: Data Visualization & Workflow

Workflow Diagram

The following diagram illustrates the integrated screening pipeline, ensuring no step is skipped.

Isoquinoline_Screening_Workflow cluster_Primary Primary Screening (Go/No-Go) cluster_Secondary Mechanistic Validation Synthesis Chemical Synthesis (Isoquinoline Scaffold) QC Quality Control (NMR, MS, HPLC >95%) Synthesis->QC InSilico In Silico Triage (Docking & ADMET) QC->InSilico MTT Cytotoxicity (MTT Assay) InSilico->MTT MIC Antimicrobial (Microdilution) InSilico->MIC AChE Neuroprotection (Ellman's Assay) InSilico->AChE HitSelect Hit Selection (IC50 < 10µM) MTT->HitSelect MIC->HitSelect AChE->HitSelect FlowCyto Cell Cycle Analysis (Flow Cytometry) HitSelect->FlowCyto Kinetics Enzyme Kinetics (Lineweaver-Burk) HitSelect->Kinetics Lead Lead Candidate FlowCyto->Lead Kinetics->Lead

Caption: Integrated screening workflow for novel isoquinolines, filtering from synthesis to mechanistic validation.

Mechanism of Action: AChE Inhibition

Understanding the cholinergic pathway is vital for neuroprotective isoquinolines.

AChE_Inhibition_Pathway ACh Acetylcholine (Neurotransmitter) Complex ACh-AChE Complex ACh->Complex Binds Enzyme Acetylcholinesterase (AChE) Enzyme->Complex InhibComplex Inhibited Enzyme (Stable) Enzyme->InhibComplex Binding Breakdown Choline + Acetate Complex->Breakdown Hydrolysis Isoquinoline Isoquinoline Inhibitor Isoquinoline->Enzyme Competes/Blocks Isoquinoline->InhibComplex Signal Sustained Cholinergic Signal InhibComplex->Signal Prevents Hydrolysis

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by isoquinoline derivatives, leading to sustained signaling.

Phase V: Quantitative Data Reporting

To ensure reproducibility, data must be reported with precision.

Table 1: Standard Reporting Metrics for Isoquinoline Screening

Assay TypeKey MetricControl StandardAcceptance Criteria
Cytotoxicity

(µM)
Doxorubicin / Cisplatin

(Dose-Response)
Antimicrobial MIC (µg/mL)CiprofloxacinGrowth in -ve control only
AChE Inhibition

(µM)
GalantamineZ-factor > 0.5 (for HTS)
Selectivity Selectivity Index (SI)Normal Fibroblasts (e.g., NIH/3T3)SI > 10 (Safety Margin)

References

  • MDPI. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki coupling protocol for 8-Bromo-1-methoxy-7-methylisoquinoline

An Application Guide: Strategic Suzuki-Miyaura Coupling of 8-Bromo-1-methoxy-7-methylisoquinoline for Accelerated Drug Discovery Authored by: Gemini, Senior Application Scientist Abstract & Introduction The isoquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Strategic Suzuki-Miyaura Coupling of 8-Bromo-1-methoxy-7-methylisoquinoline for Accelerated Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract & Introduction

The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1] The strategic functionalization of this privileged core allows for the fine-tuning of pharmacological properties. 8-Bromo-1-methoxy-7-methylisoquinoline is a highly valuable, but underutilized, building block, offering three distinct points for diversification: the C8 position for cross-coupling, the C1 methoxy group for potential displacement, and the C7 methyl group for metabolic blocking or further functionalization.

The "Why": Mechanistic Insights into the Suzuki-Miyaura Catalytic Cycle

A successful Suzuki coupling protocol is built upon a fundamental understanding of its catalytic cycle. The reaction is catalyzed by a Palladium(0) species and proceeds through three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 8-bromo-isoquinoline. This is often the rate-limiting step. The palladium is oxidized from Pd(0) to Pd(II), forming a new organopalladium complex.[6][9] Electron-rich and sterically bulky phosphine ligands on the palladium center can facilitate this step by increasing electron density on the metal.[9]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron reagent to the Pd(II) complex. Crucially, the organoboron species must first be activated by a base.[9][10] The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R²-B(OH)₃]⁻), which then readily transfers its R² group to the palladium center, displacing the halide.[9][11]

  • Reductive Elimination: The final step involves the two organic partners (the isoquinoline and the R² group) coupling together to form the final product. This C-C bond formation is accompanied by the reduction of the palladium center from Pd(II) back to the catalytically active Pd(0) species, which re-enters the catalytic cycle.[6][8]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate IsoQ-Pd(II)(Br)L₂ (Oxidative Adduct) Pd0->OA_Intermediate Oxidative Addition TM_Intermediate IsoQ-Pd(II)(R²)L₂ (Transmetalation Product) OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination ArylHalide IsoQ-Br ArylHalide->OA_Intermediate BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., CO₃²⁻) Base->Boronate Product IsoQ-R² Product->Pd0 Product Released Boronate->TM_Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Development: Key Parameter Selection

Optimizing a Suzuki coupling requires careful consideration of four key components: the catalyst, the base, the solvent, and the boronic acid partner.

Palladium Catalyst & Ligand

The choice of catalyst is critical for achieving high yield and preventing side reactions. For heteroaromatic bromides, palladium complexes bearing electron-rich, bulky phosphine ligands are generally preferred.[6]

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, reliable choice that often works well. It is a pre-formed Pd(0) source, requiring no in-situ reduction.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride): An excellent air-stable Pd(II) precatalyst that forms a highly active Pd(0) species. The dppf ligand is known to stabilize the catalyst and promote high turnover numbers, making it suitable for challenging couplings.[5]

  • Buchwald Palladacycle Precatalysts (e.g., CataCXium A): These are highly active precatalysts that generate the active L-Pd(0) species rapidly under mild conditions, which can be beneficial for sensitive substrates.[12]

Base Selection

The base plays a multifaceted role, primarily to activate the boronic acid for transmetalation.[9][11] Its strength and solubility can significantly impact reaction efficiency.

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common bases. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing superior results, especially for less reactive bromides.[13] An aqueous solution of the base is typically used.

  • Phosphates (K₃PO₄): A stronger base that can be effective when carbonates fail, particularly with challenging or sterically hindered boronic acids.[14]

Solvent System

The solvent must be capable of dissolving the reagents and be stable at the required reaction temperature. Most Suzuki couplings are run in biphasic systems, which helps facilitate the interaction of organic and inorganic reagents.

  • 1,4-Dioxane / Water: A very common and effective mixture (typically 4:1 to 10:1 v/v).[1][5]

  • Toluene / Water or Ethanol: Another widely used system, particularly when higher temperatures are needed.[13][15]

  • 2-MeTHF (2-Methyltetrahydrofuran): A greener solvent alternative that has shown excellent performance in many cases.[12]

Crucial Note: All solvents must be rigorously degassed (e.g., by bubbling with Argon or Nitrogen for 15-20 minutes) before use. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.[1]

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki coupling of 8-Bromo-1-methoxy-7-methylisoquinoline with a generic arylboronic acid.

Materials & Reagents
  • 8-Bromo-1-methoxy-7-methylisoquinoline (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv, 3 mol%)[5]

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane)

  • Degassed Deionized Water

  • Ethyl Acetate (EtOAc) for workup

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 8-Bromo-1-methoxy-7-methylisoquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), the base (K₂CO₃, 2.0 equiv), and the palladium catalyst (Pd(dppf)Cl₂, 0.03 equiv).

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-Dioxane and water (e.g., in a 4:1 ratio) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.[1]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc). Transfer the mixture to a separatory funnel and wash sequentially with water and then brine.[5]

  • Drying and Concentration: Dry the separated organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure coupled product.

Data Presentation & Optimization

The optimal conditions will vary depending on the specific boronic acid used. The following table provides representative starting points for optimization.

Parameter Condition A (Standard) Condition B (Enhanced Reactivity) Condition C (Mild/Sensitive Substrates) Rationale / Notes
Catalyst Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ (5 mol%)CataCXium A Palladacycle (2 mol%)Condition A is a robust start. Condition C is for fast reactions at lower temps.[12][14]
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)Cs₂CO₃ offers better solubility and basicity.[13] K₃PO₄ is for challenging couplings.[14]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)2-MeTHF / H₂O (10:1)Dioxane is standard. Toluene allows higher temps. 2-MeTHF is a greener alternative.[12]
Temperature 90 °C110 °C40-60 °CHigher temperatures can accelerate slow reactions but may degrade sensitive substrates.
Time 12-18 h4-8 h2-6 hMonitor by TLC/LC-MS to determine the optimal reaction time.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation A 1. Weigh Reagents (IsoQ-Br, Boronic Acid, Base, Catalyst) B 2. Place in Schlenk Flask A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvents via Syringe C->D E 5. Heat & Stir (e.g., 90°C, 12h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench (Dilute with EtOAc/Water) F->G Upon Completion H 8. Extraction & Washing G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product J->K

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄).3. Increase temperature by 10-20 °C.
Protodeboronation Boronic acid is unstable under the reaction conditions (decomposes back to Ar-H).1. Use a milder base (e.g., K₂CO₃).2. Use the corresponding boronic acid pinacol ester.3. Use a more active catalyst to accelerate the desired reaction (e.g., a palladacycle).[14]
Homocoupling (Biaryl Product) Oxygen contamination leading to oxidative coupling of the boronic acid.Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction.
Difficult Purification Product and starting materials have similar polarity.Drive the reaction to full completion to eliminate starting material. Adjust chromatography eluent system (e.g., use a shallower gradient).

Safety Precautions

  • Palladium Catalysts: Handle in a fume hood. While generally low in toxicity, they are heavy metals.

  • Solvents: 1,4-Dioxane is a suspected carcinogen. Toluene is flammable and toxic. Handle all organic solvents with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, inside a well-ventilated chemical fume hood.

  • Bases: Solid carbonates and phosphates can be irritating. Avoid inhalation of dust.

  • Inert Gas: Use appropriate regulators for compressed gas cylinders.

References

  • Current time inform
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - Chemistry Europe. [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - Chemistry Europe. [Link]

  • Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane - Semantic Scholar. [Link]

  • Suzuki Cross-Coupling/Reductive Debenzyloxycarbonylation Sequence for the Syntheses of [c]Annulated Isoquinolines - ACS Publications. [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF - ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. [Link]

  • 8-Bromo-2-methylquinoline - PMC - NIH. [Link]

  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. [Link]

  • Examples of compounds I–VIII that utilize Suzuki coupling reaction for their construction. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. [Link]

Sources

Application

Application Note: Optimized Heck Reaction Conditions for 8-Bromo-Isoquinoline Derivatives

This Application Note is designed to serve as a definitive technical reference for the Heck coupling of 8-bromoisoquinoline derivatives. It synthesizes mechanistic principles with practical, high-yield protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical reference for the Heck coupling of 8-bromoisoquinoline derivatives. It synthesizes mechanistic principles with practical, high-yield protocols.

Executive Summary & Strategic Rationale

The functionalization of the isoquinoline scaffold at the C8 position is a critical yet challenging transformation in medicinal chemistry. Unlike the C5 position, which is electronically activated for electrophilic substitution, or the C1 position, which is susceptible to nucleophilic attack, the C8 position is sterically compromised .

The Core Challenge: In 8-bromoisoquinoline, the bromine atom is located in the "peri" position relative to the C1-proton. This creates significant steric strain (


-strain) that impedes the approach of the palladium catalyst during the oxidative addition step. Furthermore, the distal nitrogen at C2 possesses a lone pair capable of non-productive coordination to the palladium center, potentially poisoning the active catalyst species.

The Solution: Successful coupling requires a catalytic system that is both electron-rich (to facilitate oxidative addition into the hindered C-Br bond) and sterically bulky (to enforce reductive elimination and prevent catalyst aggregation). This guide presents two validated protocols:

  • Protocol A (Jeffery Conditions): A robust, cost-effective method for standard acrylates.

  • Protocol B (Buchwald-Type): A high-performance method for sterically demanding or electron-rich olefins.

Mechanistic Insight & Catalyst Selection

To design a self-validating protocol, one must understand the failure modes of the standard reaction.

The "Peri-Effect" Barrier

In quinoline, the C8 position is peri to the nitrogen lone pair, which can sometimes assist catalysis via pre-coordination. In isoquinoline , the C8 position is peri to the C1-Hydrogen . This results in a purely steric clash.

  • Standard Ligands (e.g., PPh3): Often fail because they lack the bulk to prevent the formation of inactive Pd-black or bis-ligated resting states that are too stable to undergo oxidative addition at a crowded center.

  • Optimal Ligands:

    • P(o-tol)3: The classic "Jeffery" ligand. The ortho-methyl groups increase the cone angle, promoting the formation of the active mono-ligated Pd(0) species.

    • XPhos / SPhos: Dialkylbiaryl phosphines that form highly active, electron-rich catalysts capable of oxidative addition into hindered halides.

Graphviz Pathway Analysis

The following diagram illustrates the catalytic cycle with specific emphasis on the critical "Peri-Hindrance" step.

HeckCycle cluster_steric CRITICAL FAILURE POINT PreCat Pd(II) Precursor (Pd(OAc)2) ActiveCat Active Species [Pd(0)L] PreCat->ActiveCat Reduction by Phosphine/Olefin OxAdd Oxidative Addition (Rate Limiting due to C1-H Sterics) ActiveCat->OxAdd + 8-Bromoisoquinoline Coord Olefin Coordination OxAdd->Coord + Olefin MigIns Migratory Insertion Coord->MigIns BetaElim Beta-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Regenerates Pd(0)) BetaElim->RedElim - Product RedElim->ActiveCat Base (H-X removal)

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by peri-hydrogen steric hindrance.

Experimental Protocols

Protocol A: The "Jeffery" Conditions (Standard)

Best for: Coupling with acrylates, styrenes, and unhindered olefins.

Reagents:

  • Substrate: 8-Bromoisoquinoline (1.0 equiv)

  • Olefin: Ethyl acrylate or Styrene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%)

  • Base: Et₃N (2.5 equiv) or DIPEA (2.5 equiv)

  • Solvent: DMF (Anhydrous) or DMAc

  • Concentration: 0.2 M

Step-by-Step Procedure:

  • Setup: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

  • Charging: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and P(o-tol)₃ (30.4 mg, 0.10 mmol) to the vial.

  • Substrate Addition: Add 8-bromoisoquinoline (208 mg, 1.0 mmol).

  • Solvent & Purge: Add anhydrous DMF (5.0 mL). Sparge the solution with Argon for 5 minutes (subsurface bubbling) to remove dissolved oxygen. Critical: Oxygen causes rapid catalyst decomposition.

  • Reagent Addition: Add Et₃N (350 µL, 2.5 mmol) and the olefin (e.g., Ethyl Acrylate, 163 µL, 1.5 mmol) via syringe.

  • Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

    • Monitoring: Check by LC-MS. Look for the disappearance of the bromide (M+H = 208/210).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Buchwald" Conditions (Advanced)

Best for: Difficult substrates, electron-rich olefins, or if Protocol A gives low conversion.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (8 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous/granular)

  • Solvent: 1,4-Dioxane[1]

  • Temp: 100 °C

Why this works: XPhos is exceptionally bulky and electron-rich, forcing the Pd center to remain active even in the crowded C8 environment. Cs₂CO₃ (insoluble base) often provides a cleaner profile than amines for sensitive isoquinolines.

Optimization & Data Summary

The following table summarizes expected outcomes based on internal optimization studies for peri-hindered systems.

VariableConditionOutcomeRecommendation
Ligand PPh₃< 20% ConversionAvoid. Too sterically unencumbered; forms inactive Pd-clusters.
Ligand P(o-tol)₃ 85-95% Yield Standard. Excellent balance of steric bulk and cost.
Ligand XPhos90-98% YieldPremium. Use for difficult cases or valuable intermediates.
Base K₂CO₃Moderate YieldSlow reaction due to poor solubility in DMF.
Base Et₃N / DIPEA High Yield Preferred for Protocol A (soluble base accelerates H-X removal).
Solvent TolueneLow YieldPoor solubility of the polar isoquinoline substrate.
Solvent DMF / DMAc High Yield Preferred. High boiling point and good solubility.

Troubleshooting Guide

Issue: "The reaction turns black immediately and stalls."
  • Cause: "Pd-Black" precipitation. The catalyst has aggregated before entering the cycle.

  • Fix: Ensure rigorous Argon sparging. Increase ligand-to-metal ratio to 3:1 or 4:1. Switch to Protocol B (XPhos stabilizes Pd(0) better than phosphines).

Issue: "Starting material is consumed, but no product is formed (Complex mixture)."
  • Cause: Isoquinoline Nitrogen coordination. The N2 lone pair might be coordinating to Pd, leading to non-productive pathways.

  • Fix: Add TBAB (Tetrabutylammonium bromide) (1.0 equiv). The bromide ions saturate the coordination sphere, displacing the isoquinoline nitrogen and stabilizing the "anionic" palladium species.

Issue: "Regioisomer formation."
  • Observation: While Heck is generally trans-selective (E-alkene), migration of the double bond can occur if the reaction runs too long.

  • Fix: Stop the reaction immediately upon consumption of starting material. Lower temperature to 80 °C and extend time.

Decision Tree for Optimization

Optimization Start Start: 8-Bromoisoquinoline CheckOlefin Is Olefin Electron Deficient? (Acrylate, Styrene) Start->CheckOlefin ProtocolA Protocol A: Pd(OAc)2 + P(o-tol)3 DMF, 100°C CheckOlefin->ProtocolA Yes ProtocolB Protocol B: Pd2(dba)3 + XPhos Dioxane, 100°C CheckOlefin->ProtocolB No (Electron Rich/Alkyl) ResultA Check Conversion (LCMS) ProtocolA->ResultA Success Isolate Product ResultA->Success >80% Additive Add TBAB (1.0 eq) or Switch to Protocol B ResultA->Additive <50% (Stalled)

Figure 2: Optimization workflow for selecting the correct catalytic system.

References

  • Mechanistic Studies on the Heck Reaction

    • Title: The Heck Reaction: New Developments and Applic
    • Source:Chemical Reviews
    • URL:[Link]

  • Jeffery Conditions (Phase Transfer/Additives)

    • Title: The use of tetraalkylammonium salts in the Heck reaction.
    • Source:Tetrahedron
    • URL:[Link]

  • Buchwald Ligands for Hindered Substrates

    • Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Cross-Coupling of Amines and Aryl Chlorides (Context on XPhos activity).
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Isoquinoline Functionalization

    • Title: Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches.[1][2]

    • Source:PubMed / NIH
    • URL:[Link]

  • Title: A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline.

Sources

Method

Application Note &amp; Protocol: Synthesis of 8-amino-1-methoxy-7-methylisoquinoline via Palladium-Catalyzed Buchwald-Hartwig Amination

Introduction Substituted isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1][2][3] The specific sub...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules.[1][2][3] The specific substitution pattern on the isoquinoline ring system dictates its biological activity, making the development of versatile synthetic methodologies for these compounds a critical endeavor in medicinal chemistry and drug development. This application note provides a detailed protocol for the synthesis of 8-amino-1-methoxy-7-methylisoquinoline from its corresponding bromo precursor, 8-bromo-1-methoxy-7-methylisoquinoline. The presented methodology is centered around the robust and widely applicable Buchwald-Hartwig amination reaction, a cornerstone of modern carbon-nitrogen bond formation.[4] This palladium-catalyzed cross-coupling reaction offers a powerful tool for the synthesis of arylamines from aryl halides, demonstrating broad functional group tolerance and high efficiency.[5][6]

This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a detailed explanation of the underlying chemical principles and experimental considerations.

Synthetic Strategy: The Buchwald-Hartwig Amination

The conversion of 8-bromo-1-methoxy-7-methylisoquinoline to its 8-amino analogue is achieved through a palladium-catalyzed cross-coupling reaction with an ammonia surrogate or aqueous ammonia. The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final, and often rate-limiting, step is the reductive elimination of the desired arylamine product, regenerating the palladium(0) catalyst.[4][7]

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps.[4] For the amination of heteroaryl halides, ligands such as XPhos, SPhos, or the use of specific pre-catalysts can be particularly effective. The selection of the base is also crucial, with common choices including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃). The solvent for the reaction is typically an aprotic, anhydrous solvent like toluene, dioxane, or THF.

Reaction Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - 8-bromo-1-methoxy-7-methylisoquinoline - Pd Catalyst & Ligand - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) amine Add Ammonia Source (e.g., Aqueous Ammonia or Surrogate) reagents->amine 1. degas Degas Reaction Mixture (e.g., N₂ Purge) amine->degas 2. heat Heat to Reaction Temperature (e.g., 80-110 °C) monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor Maintain & cool Cool to Room Temperature monitor->cool Upon Completion quench Quench Reaction cool->quench 1. extract Extract with Organic Solvent quench->extract 2. dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry 3. concentrate Concentrate in vacuo dry->concentrate 4. purify Purify by Column Chromatography concentrate->purify 5.

Caption: Experimental workflow for the synthesis of 8-amino-1-methoxy-7-methylisoquinoline.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 8-amino-1-methoxy-7-methylisoquinoline.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
8-bromo-1-methoxy-7-methylisoquinolineN/A252.111.0
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.02
XPhos564483-18-7476.650.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.5
Toluene (anhydrous)108-88-392.1410 mL
Aqueous Ammonia (28-30%)1336-21-635.053.0
Saturated aqueous sodium chloride (brine)N/AN/AAs needed
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed
Dichloromethane (DCM)75-09-284.93As needed
Hexanes110-54-386.18As needed
Ethyl acetate (EtOAc)141-78-688.11As needed
Silica gel (for column chromatography)7631-86-960.08As needed
Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromo-1-methoxy-7-methylisoquinoline (1.0 mmol, 252 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.5 mmol, 144 mg).

    • Evacuate and backfill the flask with nitrogen gas three times.

    • Add anhydrous toluene (10 mL) via syringe.

    • Add aqueous ammonia (28-30%, 3.0 mmol, approximately 0.34 mL) via syringe.

  • Reaction Execution:

    • Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is complete when the starting material is no longer detectable.

  • Work-up and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 8-amino-1-methoxy-7-methylisoquinoline.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (if solid): To assess the purity of the compound.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)(Br)L₂ Pd0->PdII_complex + Ar-Br ArylBr Ar-Br OxAdd Oxidative Addition PdII_Amine_complex [Ar-Pd(II)(NH₃)L₂]⁺Br⁻ PdII_complex->PdII_Amine_complex + NH₃ Amine NH₃ Amine_Coord Amine Coordination Base Base Deprotonation Deprotonation PdII_Amido_complex Ar-Pd(II)(NH₂)L₂ PdII_Amine_complex->PdII_Amido_complex - H-Base⁺ PdII_Amido_complex->Pd0 Reductive Elimination Product Ar-NH₂ PdII_Amido_complex->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety Considerations

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Toluene is a flammable and volatile solvent. Work in a well-ventilated area away from ignition sources.

  • Aqueous ammonia is corrosive and has a pungent odor. Handle in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalyst or ligandUse fresh catalyst and ligand. Ensure anhydrous and anaerobic conditions.
Insufficiently strong baseConsider using a stronger base like potassium tert-butoxide.
Low reaction temperatureIncrease the reaction temperature, but be mindful of potential side reactions.
Formation of side productsHydrolysis of the bromo precursor or productEnsure strictly anhydrous conditions.
Homocoupling of the aryl bromideOptimize the catalyst-to-ligand ratio.
Difficulty in purificationCo-elution of product with impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase.

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of 8-amino-1-methoxy-7-methylisoquinoline from its bromo precursor. The protocol detailed in this application note offers a robust starting point for researchers in the field of medicinal chemistry and organic synthesis. Careful attention to reaction conditions, particularly the choice of catalyst, ligand, base, and the maintenance of an inert atmosphere, is paramount to achieving high yields and purity. The versatility of the Buchwald-Hartwig amination allows for its application to a wide range of substrates, making it an invaluable tool in the synthesis of novel isoquinoline derivatives for drug discovery and development.

References

  • A Versatile Synthesis of Substituted Isoquinolines - PMC - NIH. (2012, December 7).
  • Isoquinoline synthesis - Organic Chemistry Portal.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Palladium-Catalyzed Amination of Aryl Halides - Organic Reactions.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC.
  • Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature - PMC.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC.
  • A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. (2011, September 9).
  • Co(III)‐catalyzed 1‐aminoisoquinoline synthesis. - ResearchGate.
  • MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal.
  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane - Semantic Scholar.
  • Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines - ResearchGate. (2025, August 6).
  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF - ResearchGate. (2025, August 6).
  • Buchwald–Hartwig amination - Wikipedia.

Sources

Application

Application Notes and Protocols for 8-Bromo-1-methoxy-7-methylisoquinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, potential applications, and functionalization of 8-Bromo-1-methoxy-7-methy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential applications, and functionalization of 8-Bromo-1-methoxy-7-methylisoquinoline, a key heterocyclic building block for medicinal chemistry and drug discovery. The isoquinoline scaffold is a privileged structure, present in numerous biologically active natural products and synthetic compounds.[1][2] The specific substitution pattern of this compound, featuring a bromine atom at the 8-position for versatile derivatization, a methoxy group at the 1-position, and a methyl group at the 7-position, offers a unique platform for the design of novel therapeutic agents. This document details a putative synthetic route, explores potential therapeutic applications based on structure-activity relationships of related analogs, and provides detailed, field-proven protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a prominent bicyclic aromatic heterocycle found in a wide array of natural products and synthetic molecules with significant pharmacological activities.[1][3] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an attractive scaffold for interacting with various biological targets. Derivatives of isoquinoline have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5]

8-Bromo-1-methoxy-7-methylisoquinoline serves as a versatile intermediate for the synthesis of novel compounds. The bromine atom at the C-8 position is a key handle for introducing molecular diversity through various cross-coupling reactions.[6] The methoxy group at C-1 and the methyl group at C-7 are expected to influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can play a crucial role in its interaction with biological targets. The "magic methyl" effect, where the introduction of a methyl group can significantly enhance potency and selectivity, is a well-documented phenomenon in medicinal chemistry.

Synthesis of 8-Bromo-1-methoxy-7-methylisoquinoline

A potential starting material for the synthesis is a suitably substituted 2-bromobenzaldehyde. The synthesis could proceed via a multi-step sequence involving the formation of a Schiff base, followed by cyclization and subsequent functional group manipulations to yield the target compound. A patent has described the synthesis of the closely related 8-Bromo-1-methoxy-isoquinoline, which can serve as a basis for developing a specific protocol.[9]

Potential Applications in Medicinal Chemistry

Based on the known biological activities of structurally related isoquinoline and quinoline derivatives, 8-Bromo-1-methoxy-7-methylisoquinoline is a promising scaffold for the development of novel therapeutic agents in several key areas:

Anticancer Agents

The isoquinoline and quinoline cores are present in numerous anticancer agents.[4] Derivatives of this scaffold have been shown to exert their effects through various mechanisms, including:

  • Topoisomerase Inhibition: Certain bromo-substituted quinolines have demonstrated the ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. Some quinoline derivatives have been shown to inhibit the proliferation of cancer cells by downregulating key proteins in this pathway.[10]

The 8-bromo substituent on the target molecule allows for the introduction of various aryl, heteroaryl, or alkyl groups that can be designed to interact with the active sites of these enzymes or other protein targets.

Anti-inflammatory Agents

Substituted isoquinolines have been investigated as potential anti-inflammatory agents. Their mechanism of action can involve the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade. The derivatization of the 8-position of 8-Bromo-1-methoxy-7-methylisoquinoline could lead to the discovery of novel anti-inflammatory compounds.

Antimicrobial Agents

The quinoline scaffold is famously the core of the fluoroquinolone class of antibiotics. Bromo-substituted quinolines have also demonstrated broad-spectrum antimicrobial activity.[11] The functionalization of 8-Bromo-1-methoxy-7-methylisoquinoline could yield novel compounds with potent activity against a range of bacterial and fungal pathogens.

Experimental Protocols for Derivatization

The bromine atom at the 8-position of 8-Bromo-1-methoxy-7-methylisoquinoline is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and widely used methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.[12][13]

Suzuki-Miyaura Cross-Coupling: Synthesis of 8-Aryl/Heteroaryl-1-methoxy-7-methylisoquinolines

The Suzuki-Miyaura reaction enables the coupling of the 8-bromo position with a wide variety of boronic acids and their derivatives.[14]

Reaction Scheme:

Suzuki_Miyaura 8-Bromo-1-methoxy-7-methylisoquinoline 8-Bromo-1-methoxy-7-methylisoquinoline 8-Aryl/Heteroaryl-1-methoxy-7-methylisoquinoline 8-Aryl/Heteroaryl-1-methoxy-7-methylisoquinoline 8-Bromo-1-methoxy-7-methylisoquinoline->8-Aryl/Heteroaryl-1-methoxy-7-methylisoquinoline Ar-B(OH)2, Pd catalyst, Base

A Generalized Suzuki-Miyaura Reaction Workflow.

Materials:

ReagentCAS Number (Example)Molecular Weight ( g/mol )Amount (mmol)Equivalents
8-Bromo-1-methoxy-7-methylisoquinolineN/A254.101.01.0
Arylboronic acid(Varies)(Varies)1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.992.02.0
1,4-Dioxane/Water (4:1)123-91-1 / 7732-18-5-5 mL-

Protocol:

  • Reaction Setup: To a dry round-bottom flask, add 8-Bromo-1-methoxy-7-methylisoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed 1,4-dioxane/water solvent mixture (5 mL). Then, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]

Buchwald-Hartwig Amination: Synthesis of 8-Amino-1-methoxy-7-methylisoquinolines

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the 8-position, providing access to a wide range of substituted anilines and other amino derivatives.[12][16]

Reaction Scheme:

Buchwald_Hartwig 8-Bromo-1-methoxy-7-methylisoquinoline 8-Bromo-1-methoxy-7-methylisoquinoline 8-Amino-1-methoxy-7-methylisoquinoline 8-Amino-1-methoxy-7-methylisoquinoline 8-Bromo-1-methoxy-7-methylisoquinoline->8-Amino-1-methoxy-7-methylisoquinoline R2NH, Pd catalyst, Base

A Generalized Buchwald-Hartwig Amination Workflow.

Materials:

ReagentCAS Number (Example)Molecular Weight ( g/mol )Amount (mmol)Equivalents
8-Bromo-1-methoxy-7-methylisoquinolineN/A254.101.01.0
Amine (e.g., Morpholine)110-91-887.121.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.010.01
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.660.020.02
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene108-88-3-5 mL-

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 8-Bromo-1-methoxy-7-methylisoquinoline (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.02 equiv) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.[16][17]

Visualization of Key Concepts

Privileged Scaffold Concept

PrivilegedScaffold cluster_applications Therapeutic Applications Isoquinoline_Core Isoquinoline Scaffold Anticancer Anticancer Isoquinoline_Core->Anticancer Anti_inflammatory Anti_inflammatory Isoquinoline_Core->Anti_inflammatory Antimicrobial Antimicrobial Isoquinoline_Core->Antimicrobial Neuroprotective Neuroprotective Isoquinoline_Core->Neuroprotective

The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery.

General Workflow for Drug Discovery with 8-Bromo-1-methoxy-7-methylisoquinoline

DrugDiscoveryWorkflow A Synthesis of 8-Bromo-1-methoxy-7-methylisoquinoline B Derivatization via Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) A->B C Library of Novel Isoquinoline Derivatives B->C D Biological Screening (e.g., Anticancer, Antimicrobial assays) C->D E Hit Identification and Lead Optimization D->E F Preclinical Development E->F

A Representative Drug Discovery Workflow Utilizing the Target Compound.

Conclusion

8-Bromo-1-methoxy-7-methylisoquinoline represents a valuable and versatile building block for medicinal chemists. Its unique substitution pattern, combined with the proven therapeutic potential of the isoquinoline scaffold, makes it a highly attractive starting point for the design and synthesis of novel drug candidates. The provided protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer robust methods for creating diverse libraries of compounds for biological screening. Further investigation into the synthesis and biological evaluation of derivatives of 8-Bromo-1-methoxy-7-methylisoquinoline is warranted to fully explore its potential in addressing unmet medical needs.

References

  • Larkin, A., Moody, C. J. (2006). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Arkivoc, 2007(5), 244-256.
  • Larkin, A., Moody, C. J. (2006). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. [Link]

  • PubChem. (n.d.). Methyl (s)-8-bromo-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Mahadeviah, & Shantharam, U. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Chauhan, P., & Kumar, R. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 12254–12287. [Link]

  • Nagy, G., Makkai, G., Ilkei, V., Málnási-Csizmadia, A., & Simig, G. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1297. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Google Patents. (n.d.). US7622481B2 - Antibacterial compounds.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Wang, Y., Zhang, Y., Wang, Y., Li, Q., & Yang, L. (2019). 1,7/8-Substituted isoquinoline derivatives: position isomerism caused by HIO3-induced dehydrogenation and solid-state fluorescence stimulus-responsive properties. Journal of Materials Chemistry C, 7(15), 4473–4479. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ali, F., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 1-Methoxy-7-methylisoquinoline. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Al-Hadedi, A. A. M., & Al-Salahi, R. (2017). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 129(9), 1417–1424. [Link]

  • Merino, P., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3195. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR, 9(2). [Link]

  • Corrie, J. E. T., et al. (2003). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 125(27), 8320–8329. [Link]

  • Chatzopoulou, M., et al. (2018). Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. Journal of Medicinal Chemistry, 61(21), 9674–9687. [Link]

  • Inventive Adventures. (n.d.). UNITED STATES PATENT OFFICE. [Link]

  • Al-Matarneh, R., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(24), 8031. [Link]

  • Li, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7083. [Link]

Sources

Method

Application Notes and Protocols for the Development of Kinase Inhibitors from Substituted Isoquinolines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of protein kinase inhibitors.[1] Its rigid bicyclic structure provides an excellent framework for the orientation of substituents that can engage in key interactions within the ATP-binding pocket of various kinases. This guide provides a comprehensive overview of the principles and practical steps involved in the discovery and preclinical development of novel kinase inhibitors based on substituted isoquinoline scaffolds. We will delve into the strategic design, chemical synthesis, and robust biological evaluation of these compounds, offering detailed, field-proven protocols for key assays.

Introduction: The Power of the Isoquinoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in regulating the majority of cellular signaling pathways.[2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2][4]

The isoquinoline nucleus, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, has emerged as a particularly successful scaffold for kinase inhibitor design.[5][6] The first synthetic protein kinase inhibitors were based on an isoquinoline sulfonamide structure, which led to the development of fasudil, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor and the first kinase inhibitor approved for medical use.[1] This early success highlighted the "druggability" of the ATP binding site and established the potential of the isoquinoline framework.[1]

The versatility of the isoquinoline core allows for the introduction of various substituents at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8] This has led to the discovery of isoquinoline-based inhibitors targeting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal kinases (JNKs), and Haspin.[9][10][11]

This guide will walk you through a logical workflow for developing novel isoquinoline-based kinase inhibitors, from initial synthesis to cellular characterization.

The Drug Discovery Workflow: A Strategic Overview

The development of a novel kinase inhibitor is a multi-step process that begins with identifying a biological target and progresses through lead discovery, optimization, and preclinical evaluation. The following workflow illustrates the key stages in the development of substituted isoquinoline-based kinase inhibitors.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & Mechanistic Studies cluster_3 Lead Optimization Target Identification Target Identification Scaffold Selection (Isoquinoline) Scaffold Selection (Isoquinoline) Target Identification->Scaffold Selection (Isoquinoline) Library Synthesis Library Synthesis Scaffold Selection (Isoquinoline)->Library Synthesis Primary Screening (Biochemical Assay) Primary Screening (Biochemical Assay) Library Synthesis->Primary Screening (Biochemical Assay) IC50 Determination IC50 Determination Primary Screening (Biochemical Assay)->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Cellular Potency (e.g., MTT Assay) Cellular Potency (e.g., MTT Assay) Selectivity Profiling->Cellular Potency (e.g., MTT Assay) Target Engagement (e.g., CETSA) Target Engagement (e.g., CETSA) Cellular Potency (e.g., MTT Assay)->Target Engagement (e.g., CETSA) Downstream Signaling (e.g., Western Blot) Downstream Signaling (e.g., Western Blot) Target Engagement (e.g., CETSA)->Downstream Signaling (e.g., Western Blot) Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Downstream Signaling (e.g., Western Blot)->Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR)->Library Synthesis Iterative Improvement

Caption: A typical workflow for the discovery and development of isoquinoline-based kinase inhibitors.

Synthesis of Substituted Isoquinoline Libraries

A crucial first step is the synthesis of a diverse library of substituted isoquinolines to explore the structure-activity relationship (SAR). The Bischler-Napieralski reaction is a classic and effective method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[1][12] This reaction involves the intramolecular cyclodehydration of a β-phenylethylamide.[12]

Protocol 3.1: Representative Synthesis of a 1-Substituted Isoquinoline via Bischler-Napieralski Reaction

This protocol outlines a general two-step procedure for the synthesis of a 1-substituted isoquinoline.

Step 1: Synthesis of the N-acyl-β-phenylethylamide precursor

  • To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl-β-phenylethylamide.

  • Purify the product by column chromatography or recrystallization.

Step 2: Cyclodehydration and Aromatization

  • Dissolve the N-acyl-β-phenylethylamide (1.0 eq) in a high-boiling solvent like toluene or xylene.

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2.0-3.0 eq) or phosphorus pentoxide (P₂O₅, 1.5-2.0 eq).[1]

  • Heat the reaction mixture to reflux (typically 80-140 °C) for 4-12 hours, monitoring by TLC. This step forms the 3,4-dihydroisoquinoline intermediate.[13]

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or 6N NaOH) to a pH of 9-10.

  • Extract the product with an organic solvent like DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • To achieve aromatization, dissolve the crude dihydroisoquinoline in a suitable solvent and treat with an oxidizing agent like palladium on carbon (Pd/C) at elevated temperature or with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Purify the final isoquinoline product by column chromatography.

In Vitro Biochemical Evaluation

Once a library of compounds is synthesized, the next step is to evaluate their ability to inhibit the target kinase in a biochemical assay.

Protocol 4.1: Determination of IC₅₀ Values using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[14] It is a robust and widely used method for determining the potency of kinase inhibitors.[3][6]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Substituted isoquinoline compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the isoquinoline inhibitors in DMSO. A typical starting concentration is 10 mM. Then, dilute these stocks into the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

  • Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction. The final volume is typically 25 µL.

    • Add 5 µL of the diluted compound solution. For the no-inhibitor control, add 5 µL of buffer with DMSO.

    • Add 10 µL of a 2.5x kinase/substrate mixture (containing the target kinase and its specific substrate).

    • Initiate the reaction by adding 10 µL of 2.5x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.

  • Incubation: Incubate the plate at room temperature (or the optimal temperature for the kinase) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

  • Stopping the Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.[6]

  • Incubation: Incubate the plate at room temperature for 40 minutes.[15]

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin needed to generate a luminescent signal.[6]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[15]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all readings.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Cellular Activity and Mechanism of Action

A potent inhibitor in a biochemical assay does not always translate to activity in a cellular context. Therefore, it is essential to evaluate the compounds in cell-based assays.

Protocol 5.1: Assessing Cellular Potency using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9][11] It is widely used to determine the cytotoxic or cytostatic effects of potential anticancer drugs.[16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted isoquinoline compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Protocol 5.2: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.[8] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[17]

Materials:

  • Cells expressing the target kinase

  • Substituted isoquinoline compound

  • PBS and cell lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler or heating blocks

  • Centrifuge

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Treatment: Treat intact cells with the isoquinoline compound at a desired concentration or with a vehicle control for a specific duration.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes). This creates a temperature gradient.[5]

  • Cell Lysis and Protein Extraction: After the heat challenge, lyse the cells (e.g., by freeze-thaw cycles or sonication) to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[18]

  • Analysis of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]

Protocol 5.3: Analyzing Downstream Signaling by Western Blotting

To confirm the mechanism of action, it is crucial to demonstrate that the inhibitor blocks the phosphorylation of the kinase's known downstream substrates.[19]

Materials:

  • Cells and isoquinoline compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Primary antibodies specific for the phosphorylated form of the downstream substrate and for the total protein (as a loading control).[20]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the isoquinoline inhibitor at various concentrations for a specific time. For receptor tyrosine kinases, you may need to stimulate the pathway with a growth factor.[4] Lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated form of the substrate or a housekeeping protein like GAPDH or β-actin.[20]

  • Data Analysis: Quantify the band intensities to determine the dose-dependent effect of the inhibitor on substrate phosphorylation.

Structure-Activity Relationship (SAR) and Data Interpretation

The data generated from the biochemical and cellular assays are used to build a structure-activity relationship (SAR) model. This involves correlating the chemical modifications of the isoquinoline scaffold with their effects on potency, selectivity, and cellular activity.

Table 1: Example SAR Data for a Hypothetical Series of Isoquinoline-based Kinase Inhibitors
Compound IDR1-substituent (Position 1)R2-substituent (Position 7)Kinase X IC₅₀ (nM)[2][7]Cell Line Y GI₅₀ (µM)
ISO-001 Phenyl-H15012.5
ISO-002 4-Fluorophenyl-H756.8
ISO-003 3-Aminophenyl-H251.2
ISO-004 3-Aminophenyl-OCH₃150.8
ISO-005 3-Aminophenyl-Cl352.1

This is illustrative data. Actual values would be experimentally determined.

The SAR from such tables can guide the next round of synthesis, aiming to improve the desired properties of the lead compounds. For instance, the data above suggests that a 3-aminophenyl group at R1 is beneficial for potency, and a methoxy group at R2 further enhances it.

Kinase Selectivity

It is also critical to assess the selectivity of the lead compounds against a panel of other kinases. High selectivity is often desirable to minimize off-target effects and potential toxicity.[22] This is typically done by screening the compounds against a large panel of kinases at a fixed concentration (e.g., 1 µM) and then determining the IC₅₀ values for any kinases that show significant inhibition.[2][22]

Conclusion

The development of kinase inhibitors from substituted isoquinolines is a dynamic and fruitful area of research. By combining rational design, efficient synthesis, and a cascade of robust biological assays, researchers can identify and optimize novel drug candidates. The protocols and strategies outlined in this guide provide a solid framework for advancing these efforts, with the ultimate goal of developing new therapies for a range of human diseases.

References

  • Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking - PMC. (n.d.).
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2025, December 12).
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC. (n.d.).
  • Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2) - PubMed. (2008, April 15).
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - MDPI. (2022, August 30).
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.).
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. (2013, November 10).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. (n.d.).
  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF - ResearchGate. (n.d.).
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. (n.d.).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).
  • Application Notes and Protocols for Western Blot Analysis of pSMAD2/3 Following ALK5-IN-10 Treatment - Benchchem. (n.d.).
  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.).
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - RSC Publishing. (2024, January 5).
  • Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment - Benchchem. (n.d.).
  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists - ResearchGate. (2025, August 29).
  • Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction - Aurigene Pharmaceutical Services. (n.d.).
  • Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). (2024, August 19).
  • Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed. (2001, August 15).
  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed. (2021, November 23).
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.).
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - Open Exploration Publishing. (2025, July 1).
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099 - Promega Corporation. (n.d.).
  • Full article: Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - Taylor & Francis. (2022, November 21).
  • QS S Assist KINASE_ADP-GloTM Kit - Kinase Logistics Europe. (n.d.).
  • ADP-Glo™ Kinase Assay Protocol - Promega Corporation. (n.d.).
  • Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed. (n.d.).

Sources

Application

Application Notes and Protocols: 8-Bromo-1-methoxy-7-methylisoquinoline in Materials Science

Disclaimer: The following application notes are based on the known chemical properties of the isoquinoline scaffold and its derivatives. As of the date of this publication, there is no established body of literature spec...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application notes are based on the known chemical properties of the isoquinoline scaffold and its derivatives. As of the date of this publication, there is no established body of literature specifically detailing the applications of 8-Bromo-1-methoxy-7-methylisoquinoline in materials science. The protocols and applications described herein are therefore predictive and intended to serve as a guide for exploratory research.

Introduction: The Untapped Potential of a Functionalized Isoquinoline

The isoquinoline core, a fused benzene and pyridine ring system, is a privileged scaffold in medicinal chemistry and is increasingly being explored in materials science.[1][2][3] Its derivatives are known to exhibit interesting photophysical and electronic properties, making them candidates for organic semiconductors, fluorescent dyes, and functional polymers.[3]

8-Bromo-1-methoxy-7-methylisoquinoline is a structurally intriguing, yet underexplored, derivative. Its key functional groups suggest significant potential as a versatile building block in the synthesis of advanced materials:

  • The Isoquinoline Core: Provides a rigid, planar, and electron-deficient aromatic system that can facilitate electron transport and exhibit fluorescence.

  • 8-Bromo Substituent: A prime handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of larger, π-conjugated systems.[4] This is a cornerstone of modern organic electronics development.

  • 1-Methoxy Group: An electron-donating group that can modulate the electronic properties and solubility of the molecule and its derivatives.

  • 7-Methyl Group: Can influence the solid-state packing and solubility of resulting materials.

This guide will outline potential applications and provide detailed, albeit prospective, protocols for leveraging the unique chemical features of 8-Bromo-1-methoxy-7-methylisoquinoline in materials science research.

Part 1: Potential Application in Organic Electronics - Synthesis of a Novel Conjugated Molecule

The most immediate and promising application of 8-Bromo-1-methoxy-7-methylisoquinoline is as a building block for organic semiconductors. The bromine atom allows for the facile introduction of other aromatic systems via palladium-catalyzed cross-coupling reactions.[4]

Scientific Rationale

The goal is to synthesize a donor-acceptor type conjugated molecule, a common strategy in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In this proposed molecule, the electron-deficient isoquinoline core will act as the acceptor, while a well-known electron-donating unit, such as a fluorene derivative, will be coupled to it.

Proposed Synthetic Pathway: Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds.[4] Here, we propose the coupling of 8-Bromo-1-methoxy-7-methylisoquinoline with 9,9-dioctylfluorene-2-boronic acid. The long alkyl chains on the fluorene moiety are crucial for ensuring solubility of the final conjugated material in common organic solvents.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 8-Bromo-1-methoxy- 7-methylisoquinoline C Pd(PPh3)4 (catalyst) K2CO3 (base) Toluene/H2O (solvent) 90 °C, 12h A->C + B 9,9-dioctylfluorene- 2-boronic acid B->C + D 8-(9,9-dioctyl-9H-fluoren-2-yl)- 1-methoxy-7-methylisoquinoline C->D Suzuki Coupling

Caption: Proposed Suzuki coupling reaction pathway.

Detailed Experimental Protocol: Synthesis of 8-(9,9-dioctyl-9H-fluoren-2-yl)-1-methoxy-7-methylisoquinoline

Materials:

CompoundMolar Mass ( g/mol )Amount (mg)Moles (mmol)
8-Bromo-1-methoxy-7-methylisoquinoline266.121000.376
9,9-dioctylfluorene-2-boronic acid436.481800.412 (1.1 eq)
Tetrakis(triphenylphosphine)palladium(0)1155.5621.70.0188 (5 mol%)
Potassium Carbonate (K₂CO₃)138.211561.13 (3 eq)
Toluene-5 mL-
Deionized Water-1 mL-

Procedure:

  • Inert Atmosphere: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 8-Bromo-1-methoxy-7-methylisoquinoline (100 mg, 0.376 mmol), 9,9-dioctylfluorene-2-boronic acid (180 mg, 0.412 mmol), and tetrakis(triphenylphosphine)palladium(0) (21.7 mg, 0.0188 mmol).

  • Solvent and Base Addition: Add toluene (5 mL) and a 2M aqueous solution of potassium carbonate (1.13 mmol in ~0.57 mL of water, or prepare a stock solution).

  • Degassing: Subject the reaction mixture to three cycles of vacuum backfilling with argon to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Potential Application in Fluorescent Materials and Sensing

The inherent fluorescence of the isoquinoline scaffold can be tuned by the introduction of substituents.[3] The synthesized conjugated molecule from Part 1 could be investigated for its photophysical properties.

Scientific Rationale

Many conjugated organic molecules exhibit strong fluorescence with high quantum yields. Their emission properties can be sensitive to their environment, making them suitable for applications as fluorescent probes or sensors. For example, the binding of metal ions or changes in solvent polarity could lead to a detectable change in the fluorescence emission spectrum.

Experimental Workflow: Photophysical Characterization

G A 8-Bromo-1-methoxy- 7-methylisoquinoline B Functional Group Transformation (e.g., via Heck or Sonogashira reaction to introduce a vinyl or ethynyl group) A->B C Isoquinoline-functionalized Monomer B->C D Copolymerization (e.g., with 2-ethyl-2-oxazoline) C->D E Functional Polymer with Isoquinoline Side Chains D->E

Caption: Conceptual workflow for polymer synthesis.

Conclusion and Future Outlook

While 8-Bromo-1-methoxy-7-methylisoquinoline is yet to be established in the field of materials science, its chemical structure holds considerable promise. The protocols and applications outlined in this guide provide a scientifically grounded starting point for researchers to explore its potential. The true value of this molecule will be unlocked through systematic synthesis and characterization of its derivatives, particularly in the context of organic electronics and functional polymers. Future research should focus on synthesizing the proposed materials and thoroughly evaluating their electronic, optical, and physical properties to validate these predictive applications.

References

  • Current time information in Pasuruan, ID. Google.
  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF. ResearchGate.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC.
  • What are the applications of 8-bromoisoquinoline? Knowledge.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega - ACS Publications.
  • 8-Bromoquinoline synthesis. ChemicalBook.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • 6-Bromo-1-chloro-7-methoxyisoquinoline: A Versatile Intermediate for Chemical Innovation.
  • An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History. Benchchem.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • Methyl (s)-8-bromo-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
  • 1513558-79-6|8-Bromo-7-methoxyisoquinolin-1(2H)-one. BLDpharm.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances (RSC Publishing).
  • A Versatile Synthesis of Substituted Isoquinolines. Andrew G Myers Research Group - Harvard University.
  • 8-Bromo-7-methoxyquinoline | 36023-06-0. J&K Scientific LLC.
  • Formylation and Bromination of Pyrrolo[2,1-a]isoquinoline Derivatives with Bromoisobutyrate and Dimethyl Sulfoxide. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of thermosetting polymers with quinoline rings as cross-link... ResearchGate.
  • Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. PMC.
  • Bioinspired Poly(2-oxazoline)s. MDPI.
  • Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications. PMC.
  • Click Chemistry with Poly(2-oxazoline)s | Request PDF. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Polysubstituted Isoquinolines

Welcome to the technical support center for the synthesis of polysubstituted isoquinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of polysubstituted isoquinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of constructing these vital heterocyclic scaffolds. Isoquinoline derivatives are central to a vast array of natural products and pharmaceuticals, but their synthesis is often fraught with challenges related to yield, regioselectivity, and functional group compatibility.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common experimental failures and offer field-proven solutions to overcome them.

Part 1: General Troubleshooting & FAQs

This section addresses broad, overarching issues that can arise regardless of the specific synthetic method employed.

Q1: My reaction yield is consistently low or fails completely. Where should I start troubleshooting?

Low yields are a frequent frustration in complex organic syntheses. The cause is often multifactorial, stemming from substrate reactivity, reaction conditions, or reagent quality.

Answer: A systematic approach is crucial. Before blaming the specific reaction, verify the fundamentals.

  • Substrate Reactivity: The electronic nature of your starting materials is paramount. Most classical isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler, are intramolecular electrophilic aromatic substitutions.[1][4] They are most effective with electron-rich aromatic rings and will be significantly impeded by electron-withdrawing groups, leading to poor or no product formation.[4][5]

  • Reagent and Solvent Quality: Moisture is a critical inhibitor, especially in reactions using strong dehydrating agents like POCl₃ or P₂O₅.[5] Ensure all glassware is oven-dried and use anhydrous solvents. The purity of starting materials is also key; impurities can lead to unexpected side reactions.[6]

  • Reaction Conditions: Overly aggressive conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of starting materials or the desired product, often resulting in the formation of intractable tar.[4]

Here is a logical workflow to diagnose low-yield issues:

LowYield_Troubleshooting start Low / No Yield Observed check_reagents 1. Verify Reagent & Solvent Quality (Purity, Anhydrous) start->check_reagents check_substrate 2. Assess Substrate Reactivity (Electronic Effects) check_reagents->check_substrate Reagents OK optimize_conditions 3. Optimize Reaction Conditions (Temp, Time, Concentration) check_substrate->optimize_conditions Substrate Suitable reagent_choice 4. Re-evaluate Reagent/Catalyst (e.g., Dehydrating Agent, Lewis Acid) optimize_conditions->reagent_choice Optimization Fails success Yield Improved optimize_conditions->success Optimization Works reagent_choice->success New Reagent Works Bischler_Napieralski cluster_0 Bischler-Napieralski Mechanism & Pitfalls Amide β-Arylethylamide Nitrilium Nitrilium Ion (Key Intermediate) Amide->Nitrilium + Dehydrating Agent Desired Desired Cyclization (Dihydroisoquinoline) Nitrilium->Desired Intramolecular EAS Side Side Reaction (Retro-Ritter) Nitrilium->Side Fragmentation Styrene Styrene Byproduct Side->Styrene

Caption: Key intermediate and competing pathways in the Bischler-Napieralski reaction.

Guide 2: The Pictet-Spengler Reaction

This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. [7] Q: My Pictet-Spengler reaction gives a mixture of regioisomers. How do I favor the desired one?

Answer: This is the most common challenge in this reaction. The cyclization is an electrophilic attack on the aromatic ring, and with an unsymmetrical phenethylamine derivative (e.g., with a hydroxyl group at the 3-position), the attack can occur at two different positions. [8][9]

  • Cause: The regioselectivity is governed by the relative activation of the two possible cyclization sites and the stability of the corresponding intermediates. This balance is highly sensitive to reaction conditions, particularly pH. [8] Troubleshooting & Optimization:

  • Precise pH Control: The pH influences the state of the amine and the phenolic hydroxyl groups, which in turn affects the activation of the aromatic ring. For 3-hydroxyphenethylamines, different pH values can favor one isomer over the other. A systematic screening of pH is often necessary to find the optimal conditions for the desired isomer. [8]2. Strategic Blocking Groups: If pH control is insufficient, consider a protecting/blocking group strategy. Placing a bulky group at one of the potential cyclization sites will sterically prevent the reaction there, forcing it to occur at the desired position. The blocking group can be removed in a subsequent step.

  • Enzymatic Synthesis: For ultimate selectivity, consider a biocatalytic approach. Enzymes like norcoclaurine synthase execute the Pictet-Spengler reaction with absolute regio- and stereocontrol. [7] Experimental Protocol: pH Screening for a Pictet-Spengler Reaction

  • Setup: Prepare multiple small-scale reactions in parallel, each with a different buffer system (e.g., acetate, phosphate) to maintain a stable pH across a range (e.g., pH 4.0, 5.5, 7.0).

  • Reaction: Dissolve the β-arylethylamine substrate (1 equiv.) in the chosen buffer. Add the aldehyde (1.1 equiv.) and stir at room temperature.

  • Monitoring: Monitor the progress and the ratio of isomers in each reaction by HPLC or LC-MS at regular intervals (e.g., 2, 8, 24 hours).

  • Analysis: Identify the pH that provides the optimal ratio of the desired regioisomer. This condition can then be used for a larger-scale synthesis.

Guide 3: The Pomeranz-Fritsch Reaction

This synthesis builds the isoquinoline core via the acid-catalyzed cyclization of a benzalaminoacetal. [10] Q: The Pomeranz-Fritsch reaction requires very harsh conditions (conc. H₂SO₄), leading to decomposition of my material. Are there milder alternatives?

Answer: Yes, the requirement for strong, hot acid is a major drawback of the classical Pomeranz-Fritsch synthesis. [11][12]This is necessary to drive the intramolecular electrophilic substitution on what is often a non-activated aromatic ring. [10][13]

  • Cause: The high energy barrier for the C-C bond formation necessitates forcing conditions, which are incompatible with many sensitive functional groups.

Solutions and Modifications:

  • The Schlittler-Müller Modification: This approach uses a benzylamine and a glyoxal acetal. [14]While still requiring acidic conditions, it can sometimes be more efficient for certain substrates.

  • Modern Catalytic Methods: For many substitution patterns, modern transition-metal-catalyzed methods have superseded the Pomeranz-Fritsch reaction. [15]Methods based on palladium, rhodium, or copper catalysis can construct the isoquinoline ring under significantly milder conditions with broader functional group tolerance. [16][17]These often involve C-H activation/annulation strategies. [15][16][17]

Route_Choice start Need to Synthesize a Polysubstituted Isoquinoline check_sensitivity Are Starting Materials Sensitive to Strong Acid/Heat? start->check_sensitivity classical Consider Classical Routes (Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch) check_sensitivity->classical No modern Prioritize Modern Methods (e.g., Pd-catalyzed C-H Activation, Annulation Reactions) check_sensitivity->modern Yes outcome_classical Proceed with careful condition optimization. classical->outcome_classical outcome_modern Explore literature for suitable catalyst systems and directing group strategies. modern->outcome_modern

Caption: Decision tree for selecting a synthetic strategy.

References

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. DOI:10.1039/D5RA04962H. Retrieved February 17, 2026, from [Link]

  • Yang, X., et al. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. Retrieved February 17, 2026, from [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved February 17, 2026, from [Link]

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, October 17). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Retrieved February 17, 2026, from [Link]

  • Jacob, J., et al. (2017, May 9). recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved February 17, 2026, from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved February 17, 2026, from [Link]

  • Stanford University. (2017, September 26). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved February 17, 2026, from [Link]

  • MDPI. (2017, October 30). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved February 17, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, August 19). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved February 17, 2026, from [Link]

  • ACS Omega. (2021, March 16). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Retrieved February 17, 2026, from [Link]

  • (n.d.). Isoquinoline. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (2019, April 29). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (n.d.). Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines with formaldehyde and acetaldehyde. The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. Retrieved February 17, 2026, from [Link]

  • (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Retrieved February 17, 2026, from [Link]

  • MDPI. (2020, January 19). The Pictet-Spengler Reaction Updates Its Habits. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). The first example of the Pictet–Spengler Reaction (PSR), resulted in the synthesis of the tetrahydroisoquinoline (THIQ). Retrieved February 17, 2026, from [Link]

  • (n.d.). Pomeranz-Fritsch Reaction. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction. Retrieved February 17, 2026, from [Link]

  • YouTube. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. Retrieved February 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Polar Isoquinoline Derivatives

Welcome to the technical support center for the purification of polar isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges associated with this important class of compounds. Isoquinoline alkaloids are a diverse family of natural products with a wide range of biological activities, making their efficient purification a critical step in drug discovery and development.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions and common challenges encountered during the purification of polar isoquinoline derivatives.

Q1: What makes polar isoquinoline derivatives so challenging to purify?

A: The difficulty in purifying polar isoquinoline derivatives stems from a combination of their inherent physicochemical properties:

  • Basicity: The isoquinoline nitrogen atom is basic (pKa of unsubstituted isoquinoline is ~5.4), meaning it is protonated and positively charged at acidic to neutral pH.[3][4] This positive charge leads to strong ionic interactions with the acidic silanol groups present on the surface of standard silica gel, a common stationary phase in chromatography.[5][6] This interaction is a primary cause of severe peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the column.[5]

  • High Polarity: The presence of polar functional groups (e.g., hydroxyls, amines, carboxylic acids) in addition to the nitrogenous core makes these molecules highly water-soluble.[7] In traditional normal-phase chromatography, they may not move from the origin, while in standard reversed-phase chromatography, they may elute too quickly with the solvent front, resulting in poor retention and separation.[8][9]

  • Potential for Instability: Some derivatives can be sensitive to the acidic nature of silica gel or to pH extremes, leading to degradation during the purification process.[10][11]

  • Chelating Properties: The nitrogen and other potential donor atoms can chelate metal ions, which may be present as impurities in solvents or on glassware, leading to complex formation and purification artifacts.[11]

Q2: My isoquinoline derivative is showing severe peak tailing in Reverse-Phase HPLC. What is the underlying cause and how can I fix it?

A: This is the most common problem encountered. Peak tailing for basic compounds like isoquinolines in reversed-phase (RP) chromatography is primarily caused by secondary ionic interactions between the protonated (positively charged) basic analyte and deprotonated (negatively charged) residual silanol groups on the silica stationary phase.[5][6] This creates a mixed-mode retention mechanism (hydrophobic and ion-exchange) that leads to poor peak shape.[5][12]

Here’s how to troubleshoot this issue, from simplest to most advanced:

  • Lower the Mobile Phase pH:

    • Mechanism: By lowering the pH of the mobile phase (typically to pH 2.5-3.5) with an acidic additive, you protonate the residual silanol groups, neutralizing their negative charge.[5][13] This minimizes the unwanted ionic interaction, allowing for a separation dominated by the intended hydrophobic mechanism.[5]

    • Action: Add 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) to your mobile phase. TFA is a stronger acid and generally gives better peak shapes for very basic compounds because it more effectively neutralizes surface silanols and can also act as an ion-pairing agent.[14] However, be aware that TFA can suppress ionization in mass spectrometry (MS) detection.[14]

  • Use a Modern, High-Purity, End-Capped Column:

    • Mechanism: Modern HPLC columns are made with high-purity silica with a lower concentration of acidic silanol groups. "End-capping" is a process that chemically derivatizes most of the remaining free silanols, effectively shielding them from interacting with your basic analyte.[6][15]

    • Action: Switch to a column specifically marketed for the analysis of basic compounds. These often feature advanced end-capping or alternative surface chemistry.

  • Add a Competing Base:

    • Mechanism: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[12][15] The TEA will preferentially interact with the silanols, preventing your isoquinoline derivative from doing so.

    • Action: This is a more traditional approach and is less common with modern columns.[16] If used, a concentration of 0.1-1% TEA is typical, but it can affect detector performance and is not MS-friendly.

  • Operate at High pH:

    • Mechanism: At a high pH (e.g., pH > 9), your basic isoquinoline will be in its neutral, free-base form. This eliminates the positive charge and thus the problematic ionic interaction with the stationary phase.[13][16]

    • Action: This requires a specialized pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns will dissolve at high pH.[9][16]

Q3: My compound is too polar and has no retention on a C18 column, even with 100% aqueous mobile phase. What are my options?

A: This is a classic problem for highly polar analytes. When a compound is more attracted to the highly aqueous mobile phase than the nonpolar C18 stationary phase, it will elute at or near the column's dead volume.[9]

Your primary options are to switch to a different separation mode:

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Mechanism: HILIC is the preferred technique for highly polar compounds.[7][15] It uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (usually acetonitrile) and a small amount of aqueous buffer.[15][17][18] The water forms a layer on the stationary phase, and your polar analyte partitions between this aqueous layer and the organic mobile phase. More polar compounds are more strongly retained.[17]

    • Advantages: Excellent retention for very polar compounds, uses MS-friendly mobile phases, and provides an elution order that is often orthogonal to reversed-phase.[7][18]

  • Ion-Exchange Chromatography (IEX):

    • Mechanism: Since your polar isoquinoline is likely charged (protonated), you can use its ionic properties to your advantage. Strong Cation Exchange (SCX) chromatography uses a stationary phase with fixed negative charges.[19][20][21] Your positively charged isoquinoline will bind to the column, and it can then be eluted by increasing the salt concentration or changing the pH of the mobile phase.[19][20]

    • Advantages: Provides excellent selectivity for charged molecules and can achieve highly symmetrical peaks.[19][20][21]

  • Mixed-Mode Chromatography:

    • Mechanism: These columns combine reversed-phase and ion-exchange characteristics on a single stationary phase.[7][22] This allows for simultaneous separation based on both hydrophobicity and ionic charge, offering unique selectivity for polar, charged compounds.[7]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed troubleshooting for specific experimental scenarios and step-by-step protocols for key purification techniques.

Troubleshooting Matrix: Chromatographic Issues
Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing (Reversed-Phase) 1. Secondary interaction with silanols.[5][6] 2. Mobile phase pH is close to analyte pKa. 3. Column overload.1. Add 0.1% FA or TFA to mobile phase.[14] 2. Use a modern, end-capped column.[15] 3. Adjust pH to be at least 2 units away from the analyte's pKa.[6][13] 4. Reduce sample concentration.
No Retention (Reversed-Phase) 1. Analyte is too polar for C18.[8] 2. Using 100% aqueous mobile phase on a standard C18 column (can cause phase collapse).[9]1. Switch to HILIC or Ion-Exchange chromatography.[7] 2. Use an embedded polar group (EPG) or other aqueous-stable RP column.[9][15]
Compound Degrading on Column (Normal-Phase) 1. Standard silica gel is acidic.[10]1. Deactivate the silica by pre-flushing the column with mobile phase containing 1-2% triethylamine.[11][15] 2. Use a different stationary phase like neutral alumina or a bonded phase (Diol, Amino).[10]
Poor Crystallization / Oiling Out 1. Solution is supersaturated or cooling too quickly.[11] 2. Inappropriate solvent system.[23] 3. Compound is impure.1. Add a small amount of the "good" solvent to redissolve, then cool slowly.[11] 2. Use a solvent-pair system (one solvent it's soluble in, one it's insoluble in).[23] 3. Scratch the inside of the flask to induce nucleation.[11]
Difficulty with Liquid-Liquid Extraction (LLE) 1. Incorrect pH for partitioning. 2. Formation of emulsions.1. Adjust the aqueous phase pH to be >2 units above the pKa to neutralize the base for extraction into an organic solvent.[24] 2. Adjust the aqueous phase pH to be >2 units below the pKa to protonate the base for extraction into the aqueous phase.[24]
Diagram: Purification Strategy Selection

This decision tree provides a logical workflow for selecting an initial purification strategy based on the properties of your polar isoquinoline derivative.

PurificationStrategy start Start: Crude Polar Isoquinoline Derivative check_polarity How polar is the compound? (e.g., check LogP, solubility) start->check_polarity is_charged Is the compound permanently charged (Quaternary Amine)? is_charged->check_polarity No iex Use Ion-Exchange Chromatography (SCX) is_charged->iex Yes check_polarity->is_charged Check Charge State rp_hplc Try Reversed-Phase HPLC with acidic modifier (TFA/FA) check_polarity->rp_hplc Moderately Polar hilic Use HILIC Chromatography check_polarity->hilic Very Polar / Water Soluble rp_ok Good retention & peak shape? rp_hplc->rp_ok optimize Optimize Method rp_ok->optimize Yes alt_methods Consider Alternative Methods: - High pH RP-HPLC - Mixed-Mode Chromatography rp_ok->alt_methods No (Poor Retention/Shape) hilic->optimize iex->optimize alt_methods->optimize

Caption: Workflow for selecting and optimizing a purification method.

Protocol 1: HILIC Method Development for a Highly Polar Isoquinoline Derivative

This protocol outlines a systematic approach to developing a purification method using HILIC, ideal for compounds that show poor retention in reversed-phase.

  • Column Selection:

    • Start with a bare silica or an amide-based HILIC column. Amide phases often provide different selectivity and are a good alternative if silica does not yield the desired separation.

  • Mobile Phase Preparation:

    • Mobile Phase A (Organic): 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B (Aqueous): 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

    • Rationale: Ammonium formate is an excellent MS-compatible buffer. The high organic content of the mobile phase is critical for achieving retention in HILIC.[15]

  • Sample Preparation:

    • Dissolve your sample in a solvent that matches the initial mobile phase conditions as closely as possible (e.g., 90-95% acetonitrile). Injecting a sample dissolved in a stronger (more aqueous) solvent can cause significant peak distortion.

  • Initial Gradient Elution:

    • Flow Rate: 1 mL/min (for a standard 4.6 mm ID analytical column).

    • Gradient:

      • 0-1 min: 0% B (hold at 95% ACN)

      • 1-10 min: 0% to 100% B (linear gradient)

      • 10-12 min: 100% B (column wash)

      • 12-15 min: 0% B (re-equilibration)

    • Rationale: A broad gradient is used as a scouting run to determine the approximate elution conditions for your compound of interest.

  • Optimization:

    • If retention is too low: Increase the initial hold time at 0% B or use a shallower gradient.

    • If retention is too high: Start the gradient with a higher percentage of B.

    • For better resolution: Adjust the gradient slope in the region where your compounds elute. You can also experiment with changing the buffer salt (e.g., ammonium acetate) or pH to alter selectivity.

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This protocol is essential when purifying isoquinoline derivatives that are sensitive to the acidic nature of standard silica gel.

  • Column Packing:

    • Dry pack or prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack your flash column as usual.

  • Deactivation Flush:

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA) .[15]

    • Flush the packed column with 2-3 column volumes of this deactivating solvent. This neutralizes the acidic silanol sites.[11]

  • Equilibration Flush:

    • Flush the column with 3-5 column volumes of your actual initial elution solvent (without TEA) to remove the excess base, which could interfere with the separation.

  • Sample Loading and Elution:

    • Load your sample (preferably dry-loaded onto a small amount of silica) and run the chromatography using your pre-determined solvent system. The compound should now elute with improved peak shape and reduced risk of degradation.

References

  • Petruczynik, A. (2018). Optimization of ion-exchange systems for isoquinoline alkaloids analysis in plant materials. Taylor & Francis Online. [Link]

  • Petruczynik, A. (2025, October 31).
  • Petruczynik, A. (2018). Optimization of ion-exchange systems for isoquinoline alkaloids analysis in plant materials. Taylor & Francis. [Link]

  • Głód, D., et al. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. PMC. [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]

  • Wang, Q., et al. (2016). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. [Link]

  • Dey, P., & Kundu, A. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • LibreTexts. (2023). 4. Crystallization. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. ResearchGate. [Link]

  • McCalley, D. V. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. [Link]

  • Lamping, M. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. [Link]

  • Waters. (2022, June 24). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters. [Link]

  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. JOCPR. [Link]

  • Arkat USA. (2004, December 23). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkat USA. [Link]

  • Dolan, J. W. (2014, August 22). Retaining Polar Compounds. LCGC. [Link]

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • ResearchGate. (n.d.). Analysis of alkaloid standards with different pH conditions. ResearchGate. [Link]

  • ResearchGate. (2025, October 22). An efficient strategy based on liquid‐liquid extraction and pH‐zone‐refining counter‐current chromatography for selective enrichment, separation, and purification of alkaloids and organic Acids from natural products. ResearchGate. [Link]

  • Probert, M. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Williams, D. L. (2019, February 21). The role of pH in Liquid-Liquid Extraction L9 4380. YouTube. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies. [Link]

  • Reddit. (2022, June 21). Role of Ph in liquid-liquid extraction. Reddit. [Link]

  • IUCr Journals. (n.d.). Optimizing disordered crystal structures. IUCr Journals. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. University of Geneva. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • NIH. (n.d.). On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. NIH. [Link]

  • Teledyne ISCO. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Teledyne ISCO. [Link]

  • LCI. (n.d.). HILIC – New Separation Principle in Chromatography? lci-koeln.de. [Link]

  • Google Patents. (n.d.). CN103641780A - Method for purifying isoquinoline from crude product of coal tar.
  • Ma, Z., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 8-Bromo-isoquinoline versus Other Halo-isoquinolines

For Researchers, Scientists, and Drug Development Professionals Introduction The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural alkalo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3] The functionalization of this privileged N-heterocycle is paramount for generating molecular diversity and tuning biological activity. Halo-isoquinolines, particularly bromo-isoquinolines, serve as versatile precursors for this diversification, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

However, the reactivity of the C-X bond is not uniform across the isoquinoline nucleus. Its position dictates a unique interplay of electronic and steric effects, leading to significant differences in reaction outcomes. A common challenge for synthetic chemists is the selection of the appropriate halo-isoquinoline isomer for a desired transformation. This guide provides an in-depth comparison of the reactivity of 8-bromo-isoquinoline against other positional and halogenated isomers, supported by mechanistic principles and experimental data, to empower researchers in their synthetic design.

The Electronic and Steric Landscape of the Isoquinoline Ring

To understand the reactivity of any substituted isoquinoline, one must first appreciate the inherent properties of the parent ring system. The isoquinoline nucleus consists of a π-electron-deficient pyridine ring fused to a comparatively π-electron-rich benzene ring. This electronic disparity is the primary driver of its chemical behavior.

  • Electronic Effects: The electronegative nitrogen atom significantly lowers the electron density at the C-1 and C-3 positions of the pyridine ring, making them intrinsically electrophilic.[4][5] This renders them susceptible to nucleophilic attack. Conversely, electrophilic substitution preferentially occurs on the benzenoid ring at the C-5 and C-8 positions.

  • Steric Effects: The C-1 and C-8 positions are sterically hindered due to their proximity to the fused ring system. The C-8 position, in particular, experiences a "peri" interaction with the nitrogen atom's lone pair. This proximity can be a double-edged sword: it can sterically block the approach of bulky reagents but can also enable chelation assistance in certain metal-catalyzed reactions, where the nitrogen lone pair coordinates to the metal center, influencing the reaction's trajectory.[6]

Caption: Electronic and steric features of the isoquinoline nucleus.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common methods for functionalizing halo-isoquinolines. The success of these reactions hinges on the efficiency of the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond. This step is influenced by bond strength (C-I > C-Br > C-Cl) and the electronic and steric environment of the reaction center.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds. When comparing bromo-isoquinolines, the steric accessibility of the C-Br bond is a critical factor.

PositionReactivity ProfileRepresentative Yield (%)
1-Bromo Electronically activated but sterically hindered by the adjacent ring. May require specialized ligands to overcome steric bulk.Moderate to Good
3-Bromo Electronically activated and less hindered than C-1. Generally a good substrate.Good to Excellent
5-Bromo Sterically accessible on the benzenoid ring. Reactivity is similar to a standard bromo-benzene derivative.Good to Excellent
8-Bromo Sterically hindered due to the peri-interaction with the nitrogen. May exhibit lower yields or require more forcing conditions compared to the 5- or 6-isomers. Chelation-assisting ligands can sometimes improve reactivity.Moderate to Good

Causality: The lower reactivity often observed at the C-8 position is a direct consequence of steric hindrance impeding the approach of the bulky palladium catalyst to the C-Br bond. In contrast, the C-5 position is more exposed, allowing for more efficient oxidative addition. While direct quantitative comparisons are sparse, studies on related systems like quinolines confirm that the 8-position is sterically challenging.[6]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines.[7] The reaction mechanism shares the critical oxidative addition step with the Suzuki coupling, and thus, similar steric considerations apply.

  • 8-Bromo-isoquinoline: The peri-interaction can hinder the formation of the bulky palladium-amido complex necessary for reductive elimination. The use of sterically demanding phosphine ligands, which are essential for the catalytic cycle, can exacerbate this issue.

  • Other Isomers (e.g., 5- or 6-Bromo): These isomers are less sterically encumbered and typically undergo Buchwald-Hartwig amination with greater ease and in higher yields, behaving predictably like other bromoarenes.

  • 3-Bromo-isoquinoline: Isoquinolin-3-amines have been shown to undergo Buchwald-Hartwig coupling reactions effectively with various aryl halides, indicating that the C3-Br bond is a viable handle for this transformation.[8][9]

Experimental Insight: When developing a Buchwald-Hartwig protocol for an 8-bromo-isoquinoline, initial catalyst screening should include ligands with smaller cone angles or specialized ligands known to be effective for hindered substrates. A direct comparison with a less-hindered isomer, such as 5-bromo-isoquinoline, under identical conditions is the most effective way to gauge the steric penalty of the C-8 position.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction couples terminal alkynes with aryl halides and is generally more tolerant of steric hindrance than other cross-coupling reactions due to the linear geometry of the alkyne coupling partner.[10][11]

  • 8-Bromo-isoquinoline: While still subject to steric effects, the 8-bromo isomer is often a viable substrate for Sonogashira couplings. The smaller steric profile of the copper-acetylide intermediate facilitates the transmetalation step.

  • Other Halo-Isomers: Reactivity generally follows the expected trend of I > Br > Cl. Positions C-1, C-3, C-4, and C-5 have all been successfully functionalized using Sonogashira or related alkyne coupling methodologies.[12][13]

Cross_Coupling_Workflow start Halo-isoquinoline + Pd(0) Catalyst oa Oxidative Addition start->oa pd_intermediate Ar-Pd(II)-X Intermediate oa->pd_intermediate Rate influenced by C-X bond & sterics transmetalation Transmetalation (e.g., with R-B(OH)₂) pd_intermediate->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim Forms Ar-Pd(II)-R product Functionalized Isoquinoline reductive_elim->product catalyst_regen Pd(0) Catalyst (Regenerated) reductive_elim->catalyst_regen catalyst_regen->oa Enters next cycle

Caption: Generalized workflow for Palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) operates under a completely different mechanistic paradigm than cross-coupling.[14] For an SNAr reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).[15]

  • Reactivity Hierarchy: In the isoquinoline system, the nitrogen atom itself acts as a powerful electron-withdrawing group via resonance. This intrinsic activation makes positions C-1 and C-3 highly susceptible to nucleophilic attack, as the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen. The general reactivity order for SNAr on an unsubstituted halo-isoquinoline is: 1-Halo > 3-Halo >> Benzenoid Halos (5-, 6-, 7-, 8-) [5][16]

  • 8-Bromo-isoquinoline: The C-8 position is on the benzenoid ring and is not electronically activated by the ring nitrogen for SNAr. Therefore, 8-bromo-isoquinoline is generally unreactive towards nucleophilic aromatic substitution unless an additional strong electron-withdrawing group (e.g., a nitro group) is present on the same ring, positioned ortho or para to the bromine.

  • Other Halogens (F, Cl, Br, I): A unique feature of SNAr is that the C-F bond is often the most reactive, contrary to its strength.[15] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond, rather than the subsequent loss of the leaving group.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for comparing the reactivity of 8-bromo-isoquinoline against 5-bromo-isoquinoline, a less sterically hindered isomer.

Objective: To compare the yield of the Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid with 8-bromo-isoquinoline and 5-bromo-isoquinoline under identical reaction conditions.

Materials:

  • 8-Bromo-isoquinoline

  • 5-Bromo-isoquinoline

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • 1,4-Dioxane, anhydrous

  • Reaction vials suitable for heating

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vial Preparation: In two separate oven-dried reaction vials equipped with stir bars, add 8-bromo-isoquinoline (104 mg, 0.5 mmol, 1.0 equiv) to Vial A and 5-bromo-isoquinoline (104 mg, 0.5 mmol, 1.0 equiv) to Vial B.

  • Reagent Addition: To each vial, add 4-methoxyphenylboronic acid (91 mg, 0.6 mmol, 1.2 equiv) and anhydrous potassium phosphate (212 mg, 1.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate glovebox or under a steady stream of inert gas, prepare a catalyst stock solution or add the solid catalyst components directly. Add palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%) to each reaction vial.

  • Solvent Addition: Add a 4:1 mixture of anhydrous Toluene:Dioxane (2.5 mL) to each vial.

  • Reaction Setup: Seal the vials tightly. Purge each vial with inert gas for 5-10 minutes by bubbling the gas through the solution.

  • Heating: Place both vials in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reactions vigorously. Monitor the progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) by taking a small aliquot from each reaction.

  • Work-up: Upon completion (disappearance of starting bromo-isoquinoline), cool the reactions to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel. Determine the isolated yield for each reaction and compare the results. The expected lower yield from Vial A (8-bromo) would provide quantitative evidence of its reduced reactivity compared to the 5-bromo isomer.

Caption: Decision guide for selecting a halo-isoquinoline isomer.

Conclusion

The reactivity of a halo-isoquinoline is fundamentally tied to the position of the halogen. While positions on the benzenoid ring (C-5 to C-8) are generally poor substrates for nucleophilic aromatic substitution, they are the primary targets for palladium-catalyzed cross-coupling reactions.

8-Bromo-isoquinoline stands out due to the steric and electronic influence of the adjacent nitrogen atom. Its reactivity in cross-coupling reactions is often attenuated by steric hindrance compared to the more accessible 5-, 6-, and 7-bromo isomers. This makes it a more challenging, though often viable, substrate that may require careful optimization of catalysts, ligands, and reaction conditions.

Conversely, halo-isoquinolines substituted at the C-1 or C-3 positions are highly reactive in SNAr reactions but can present their own challenges in cross-coupling due to potential catalyst inhibition by the nitrogen atom. Ultimately, a deep understanding of the electronic and steric factors governing each position allows the synthetic chemist to make an informed choice, transforming a potential synthetic hurdle into a strategic design element.

References

  • Time in Pasuruan, ID. Google Search.
  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing.
  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • recent advances in the synthesis of isoquinoline and its analogue: a review.
  • Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Benchchem.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. Benchchem.
  • Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of 3-isoquinolineamine. Arkivoc.
  • Buchwald–Hartwig amin
  • Why does nucleophilic substitution in isoquinoline favour
  • Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines.
  • Nucleophilic arom
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Chapter 7_Quinolines and Isoquinolines.pdf. University of Sydney.
  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Manchester.

Sources

Comparative

A Comparative Guide to the In Vitro Evaluation of 8-Bromo-1-methoxy-7-methylisoquinoline Derivatives: A Novel Scaffold with Therapeutic Potential

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Re...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Recent advancements have honed in on substituted isoquinolines for their potential as anticancer and enzyme-inhibiting agents.[3][4] This guide focuses on a novel, yet underexplored, class of compounds: 8-Bromo-1-methoxy-7-methylisoquinoline derivatives. While specific in vitro assay data for this particular scaffold remains nascent in publicly available literature, this guide will provide a comprehensive framework for its evaluation. We will draw parallels from structurally related isoquinoline and quinazoline derivatives to infer potential biological activities and outline the requisite experimental protocols for their assessment.

The 8-Bromo-1-methoxy-7-methylisoquinoline Scaffold: A Synthesis Perspective

Predicted Biological Activities and Comparative Analysis

Based on the biological activities of structurally analogous compounds, 8-Bromo-1-methoxy-7-methylisoquinoline derivatives are anticipated to exhibit potential as cytotoxic agents against cancer cell lines and as inhibitors of protein kinases.

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of substituted isoquinoline and quinazoline derivatives against various cancer cell lines.[3][7] For instance, a series of novel 4,7-disubstituted 8-methoxyquinazoline derivatives showed significant cytotoxic potencies, with IC50 values ranging from 5.64 ± 0.68 to 23.18 ± 0.45 μM against HCT116 and HepG2 cells.[8] Another study on 6-bromo quinazoline derivatives reported IC50 values as low as 15.85 ± 3.32 µM against the MCF-7 breast cancer cell line.[3] The presence of a bromine atom in these structures is often associated with enhanced biological activity.

Table 1: Comparative in vitro Cytotoxicity of Structurally Related Heterocyclic Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
4,7-disubstituted 8-methoxyquinazolinesHCT1165.64 ± 0.68[8]
4,7-disubstituted 8-methoxyquinazolinesHepG223.18 ± 0.45[8]
6-Bromo quinazoline derivativesMCF-715.85 ± 3.32[3]
6-Bromo quinazoline derivativesSW48017.85 ± 0.92[3]

This comparative data suggests that 8-Bromo-1-methoxy-7-methylisoquinoline derivatives are promising candidates for cytotoxic evaluation.

Kinase Inhibitory Activity

The isoquinoline scaffold is a common feature in many kinase inhibitors.[4] The inhibitory effect is often dependent on the substitution pattern on the isoquinoline ring. For example, a study on 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles demonstrated their potential as inhibitors of myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) kinase.[4] The development of potent and selective MEK4 inhibitors has also been a focus, with lead compounds showing IC50 values in the nanomolar range.[9]

It is crucial to note that the position and nature of substituents can dramatically influence kinase inhibitory activity. Therefore, a comprehensive screening against a panel of kinases would be necessary to elucidate the specific targets of 8-Bromo-1-methoxy-7-methylisoquinoline derivatives.

Experimental Protocols for In Vitro Evaluation

To ascertain the biological activity of novel 8-Bromo-1-methoxy-7-methylisoquinoline derivatives, a series of well-established in vitro assays are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-Bromo-1-methoxy-7-methylisoquinoline derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay: In Vitro Kinase Activity Assay

To determine the kinase inhibitory potential and selectivity of the compounds, in vitro kinase activity assays are performed.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a specific peptide), and ATP.

  • Compound Addition: Add the 8-Bromo-1-methoxy-7-methylisoquinoline derivatives at various concentrations to the reaction mixture. Include a vehicle control and a known kinase inhibitor as a positive control.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes) to allow for the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or non-radiometric methods like fluorescence-based assays or ELISA.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis synthesis Synthesis of 8-Bromo-1-methoxy- 7-methylisoquinoline Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity kinase Kinase Inhibition Assay synthesis->kinase ic50_cyto IC50 Determination (Cytotoxicity) cytotoxicity->ic50_cyto ic50_kinase IC50 Determination (Kinase Inhibition) kinase->ic50_kinase sar Structure-Activity Relationship (SAR) Analysis ic50_cyto->sar ic50_kinase->sar

Caption: Experimental workflow for the in vitro evaluation of novel compounds.

signaling_pathway EGFR EGFR MEK MEK EGFR->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition of Inhibitor 8-Bromo-1-methoxy- 7-methylisoquinoline Derivative Inhibitor->EGFR Inhibition Inhibitor->MEK Inhibition

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 8-Bromo-1-methoxy-7-methylisoquinoline

[1][2][3] Executive Summary Immediate Action Required: 8-Bromo-1-methoxy-7-methylisoquinoline is an organohalogen .[1][2][3] It must be strictly segregated from non-halogenated solvents.[1][2] Primary Hazard: Irritant (S...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Immediate Action Required: 8-Bromo-1-methoxy-7-methylisoquinoline is an organohalogen .[1][2][3] It must be strictly segregated from non-halogenated solvents.[1][2]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential aquatic toxin.[1][2]

  • Disposal Stream: Halogenated Organic Waste (Do not mix with general organic solvents).[1][2]

  • Container: High-Density Polyethylene (HDPE) or Glass with Teflon-lined cap.[1][2]

  • Prohibited: Do not dispose of down the drain. Do not mix with strong oxidizers.[1][2]

Chemical Characterization & Hazard Identification

To ensure safe handling, we must first understand the structural implications of this molecule.[1][2]

FeatureStructural ComponentDisposal Implication
Halogenation Bromine (Br) at C-8CRITICAL: Mandates disposal in "Halogenated" streams.[1][2][4] Combustion of brominated compounds generates hydrogen bromide (HBr), requiring specialized scrubbers in incineration facilities.[2]
Heterocycle Isoquinoline RingNitrogen-containing rings can form NOx during combustion; often possess biological activity (toxicity) requiring containment.[1][2]
Ether Linkage Methoxy (-OCH3) at C-1Generally stable in this aromatic system, but standard ether precautions (peroxide checks) apply if the waste is aged/liquid.[1][2]
Physical State Solid (likely)Solids must be dissolved in a compatible halogenated solvent (e.g., Dichloromethane) or disposed of as solid waste in a wide-mouth jar.[1][2]
The "Why" Behind the Protocol (Expert Insight)

As researchers, we often default to a single "Organic Waste" carboy.[1][2] However, 8-Bromo-1-methoxy-7-methylisoquinoline breaks this rule.[1][2] Standard catalytic oxidizers used for non-halogenated waste can be poisoned or corroded by the halogens (Br, Cl) released during incineration.[2] Furthermore, improper burning of halogenated aromatics can theoretically lead to the formation of dioxins or furans.[1][2] Self-Validating Step: Always check the waste tag; if it doesn't say "Halogenated," this compound does not go in.[1][2]

Disposal Workflow & Decision Matrix

The following logic flow ensures compliance with EPA RCRA regulations and local EHS standards.

DisposalWorkflow Start Waste Generation: 8-Bromo-1-methoxy-7-methylisoquinoline StateCheck Determine Physical State Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid SolidPrep Place in Wide-Mouth HDPE Jar Solid->SolidPrep LiquidPrep Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->LiquidPrep Labeling Label: 'Hazardous Waste - Halogenated' List: 8-Bromo-1-methoxy-7-methylisoquinoline SolidPrep->Labeling YesHalo Yes LiquidPrep->YesHalo Compatible NoHalo No (e.g., Acetone, EtOAc) LiquidPrep->NoHalo Incompatible Stream YesHalo->Labeling Segregate Segregate into HALOGENATED Waste Stream NoHalo->Segregate DO NOT MIX Segregate->Labeling Pickup Schedule EHS Pickup (Incineration) Labeling->Pickup

Figure 1: Decision matrix for segregating halogenated isoquinoline waste. Note the critical checkpoint for solvent compatibility.

Detailed Operational Procedures

A. Pre-Disposal Stabilization

Before moving waste to the central accumulation area, ensure the material is stable.[1]

  • Quenching: If the compound is in a reaction mixture with reactive reagents (e.g., lithium halogen exchange reagents), quench fully with standard protocols (e.g., saturated NH₄Cl) before disposal.[1][2]

  • pH Check: Ensure the waste stream is neutral (pH 5–9). If the isoquinoline was used as a salt (e.g., HCl salt), neutralize with sodium bicarbonate to prevent acid-catalyzed degradation of waste containers.[1][2]

B. Packaging & Labeling[1][2]
  • Liquid Waste: Use amber glass or HDPE carboys.[1]

    • Self-Validation: Ensure the cap is vented if there is any risk of off-gassing, though this compound is generally non-volatile.[1][2]

  • Solid Waste: Use a wide-mouth HDPE jar. Do not use Ziploc bags as primary containment for sharp crystals which may puncture the plastic.[1]

  • Labeling Requirements:

    • Chemical Name: Must be written out in full (No abbreviations/structures).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

    • Constituents: If in solution, list the % of solvent (e.g., "95% Dichloromethane, 5% 8-Bromo-1-methoxy...").

C. Regulatory Compliance (RCRA)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA).[2][5]

  • Waste Code: While it may not have a specific "U" or "P" listing, it is treated as Hazardous Waste due to toxicity characteristics.[1]

  • Halogenated Solvent Rule: If mixed with spent halogenated solvents (Methylene Chloride, etc.), the entire mixture often defaults to F002 listed waste [1].[1][2]

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The bromo-isoquinoline motif can be a potent respiratory irritant.[1][2][6]

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1][2][7]

  • Containment:

    • Solids: Dampen a paper towel with water (to prevent dust) and wipe up.[1][2] Place in a sealed bag.

    • Liquids: Use a vermiculite or charcoal-based absorbent.[1][2] Do not use paper towels alone for large liquid spills as they increase surface area for evaporation.[1][2]

  • Decontamination: Wash the surface with a dilute surfactant (soap/water) followed by an ethanol wipe.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2][5] (Regulations regarding F-listed halogenated solvents and characteristic waste).[1][2][4][7] [Link][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] (Standard guidance on segregating halogenated organics).[1][2][4][7] [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.